Echistatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBKEHLEPNMMF-SSUNCQRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C217H349N71O74S9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5425 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129038-42-2 | |
| Record name | Echistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Echistatin's Mechanism of Action on Integrin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the interaction of echistatin with integrin receptors. This compound, a disintegrin found in the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several integrins and has been extensively studied for its anti-platelet, anti-cancer, and anti-angiogenic properties. This document details its binding kinetics, specificity, and the subsequent effects on intracellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism: High-Affinity Binding to the RGD Recognition Site
This compound is a 49-amino acid polypeptide characterized by the presence of a conserved Arg-Gly-Asp (RGD) sequence within a flexible loop.[1][2] This RGD motif is the primary recognition site for a subset of integrins, including αvβ3, αIIbβ3, and α5β1.[3][4] The binding of this compound to these integrins is of high affinity and can be irreversible, effectively blocking the binding of natural ligands such as fibrinogen, fibronectin, and vitronectin.[5] This competitive inhibition forms the basis of this compound's potent biological activities.
The interaction is not solely dependent on the RGD motif. The C-terminal region of this compound plays a crucial role in modulating its binding affinity and specificity.[1][4] Studies have shown that truncation of the C-terminal tail significantly reduces the inhibitory activity of this compound across various integrins.[1][6] Specifically, the C-terminal tail may act in synergy with the RGD loop to stabilize the bound conformation and enhance the interaction with the integrin heterodimer.[1] Molecular docking studies suggest that residues in the C-terminus can form hydrogen bonds with the β subunit of the integrin, further strengthening the binding.[1]
Quantitative Analysis of this compound-Integrin Interactions
The potency of this compound's inhibitory action has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its efficacy and selectivity.
| Parameter | Integrin Subtype | Cell Line/System | Ligand | Value | Reference |
| IC50 | αIIbβ3 | CHO cells | Fibrinogen | 51.5 nM | [1] |
| αvβ3 | - | - | - | - | |
| αvβ5 | - | - | - | - | |
| α5β1 | K562 cells | Fibronectin | 132.6 nM | [1] | |
| IC50 (Platelet Aggregation) | αIIbβ3 | Human Platelets | ADP | 30 - 33 nM | [7][8] |
| IC50 (Cell Migration) | - | A375 (melanoma) | - | 1.5 nM | [1][9] |
| - | U373MG (glioblastoma) | - | 5.7 nM | [1][9] | |
| - | Panc-1 (pancreatic) | - | 154.5 nM | [1][9] | |
| IC50 (HUVEC Proliferation) | - | HUVECs | VEGF | 103.2 nM | [1][9] |
| Kd | αvβ3 | Purified human placenta | - | 0.5 nM |
Table 1: Quantitative data on this compound's inhibitory activity.
Downstream Signaling Consequences of this compound Binding
By blocking the engagement of integrins with their natural ligands, this compound disrupts the downstream signaling cascades that regulate crucial cellular functions. Integrin-mediated signaling is complex and context-dependent, but some key pathways affected by this compound have been elucidated.
Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to the cell membrane, forming focal adhesions. This initiates signaling cascades involving Focal Adhesion Kinase (FAK) and Src family kinases. The activation of FAK leads to the recruitment of other proteins like Grb2 and SOS, which in turn can activate the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, survival, and migration.
This compound's inhibition of ligand binding prevents the initial activation of FAK. This leads to a downstream suppression of the MAPK/ERK pathway, contributing to its anti-proliferative and anti-migratory effects observed in cancer cells and endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.
Integrin Binding Assay (Solid-Phase)
This assay quantifies the binding of this compound to a specific integrin receptor.
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
This compound (and radiolabeled or biotinylated this compound for detection)
-
High-binding 96-well microplates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Detection reagent (e.g., streptavidin-HRP for biotinylated this compound, or scintillation counter for radiolabeled this compound)
-
Substrate for HRP (if applicable)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Binding: Add varying concentrations of labeled this compound to the wells. For competition assays, add a fixed concentration of labeled this compound along with increasing concentrations of unlabeled this compound or other competitors. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells multiple times with binding buffer to remove unbound this compound.
-
Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP followed by substrate).
-
Quantification: Measure the signal (absorbance or radioactivity) using a plate reader. The data is then used to calculate binding affinity (Kd).
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface.
Materials:
-
Cell line expressing the target integrin (e.g., CHO cells expressing αIIbβ3)
-
ECM protein (e.g., fibrinogen, fibronectin)
-
This compound
-
96-well tissue culture plates
-
Cell culture medium
-
Crystal Violet stain or a fluorescent dye (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with an ECM protein and incubate.
-
Blocking: Block non-specific sites with BSA.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound.
-
Adhesion: Add the cell-echistatin mixture to the coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Stain the remaining adherent cells with Crystal Violet or a fluorescent dye.
-
Quantification: Solubilize the Crystal Violet and measure the absorbance, or measure the fluorescence, using a plate reader. The percentage of inhibition is calculated relative to the control (no this compound).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Materials:
-
Adherent cell line (e.g., A375 melanoma cells)
-
This compound
-
6-well or 12-well tissue culture plates
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound. A control well with no this compound should be included.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the area of the scratch at each time point. The rate of wound closure is used to quantify cell migration and the inhibitory effect of this compound.
Conclusion
This compound serves as a powerful tool for studying integrin biology and as a lead compound for the development of therapeutics targeting integrin-mediated pathologies. Its mechanism of action is centered on the high-affinity, RGD-dependent, and C-terminus-assisted binding to specific integrin receptors. This interaction competitively inhibits the binding of natural ligands, thereby disrupting downstream signaling pathways that control cell adhesion, migration, proliferation, and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the multifaceted roles of this compound and other disintegrins in health and disease.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Echistatin from Echis carinatus Venom: A Technical Guide to its Discovery, Characterization, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a potent polypeptide inhibitor of platelet aggregation, was first isolated from the venom of the saw-scaled viper, Echis carinatus.[1][2] This technical guide provides an in-depth overview of the discovery, biochemical properties, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of key quantitative data, and visualizations of its inhibitory signaling pathway and experimental workflow. This compound's ability to potently antagonize integrin receptors has made it a valuable tool in hematology and a model for the development of anti-thrombotic drugs.[3][4]
Discovery and Origin
This compound was discovered in 1988 by researchers at Merck Sharp & Dohme Research Laboratories.[1] It was identified as a 49-residue protein from the venom of Echis carinatus that strongly inhibits platelet aggregation.[1] The purification process involved a multi-step chromatographic approach to isolate the homogenous polypeptide.[1] this compound is classified as a disintegrin, a family of small, cysteine-rich proteins found in viper venoms that interfere with cellular adhesion processes by targeting integrins.[5]
Biochemical Properties and Structure
This compound is a single-chain polypeptide with a molecular weight of approximately 5400 Daltons (5.4 kDa) and an isoelectric point of 8.3.[1][6] Its primary structure consists of 49 amino acids, with a notable abundance of cysteine, which accounts for 8 of the 49 residues.[1] These cysteine residues form four disulfide bonds, which are crucial for its biological activity; reduction of these bonds abolishes its inhibitory function.[1]
A key feature of this compound's structure is the presence of the Arginine-Glycine-Aspartic acid (RGD) sequence.[1] This tripeptide motif is a common recognition site for integrin receptors, and its presence in this compound is central to its mechanism of action.[7] The RGD sequence is located at the apex of a flexible loop, allowing it to effectively bind to the ligand-binding pocket of integrins.[7] The full amino acid sequence of this compound alpha-1 isoform is ECESGPCCRNCKFLKEGTICKRARGDDMDDYCNGKTCDCPRNPHKGPAT, with disulfide bridges connecting specific cysteine residues.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 5417.1 Da | [8] |
| Number of Amino Acids | 49 | [1] |
| Isoelectric Point (pI) | 8.3 | [1] |
| IC50 for ADP-induced Platelet Aggregation | 3 x 10⁻⁸ M (30 nM) | [1][8] |
| IC50 for αvβ3 Integrin Inhibition | 20.7 nM | [9] |
| IC50 for αIIbβ3 Integrin Inhibition | 51.5 nM | [9][10] |
| IC50 for α5β1 Integrin Inhibition | 132.6 nM | [9][10] |
| IC50 for VEGF-induced HUVEC Proliferation | 103.2 nM | [10][11] |
| Ki for αvβ3 Integrin | 0.27 nM | [8] |
Experimental Protocols
Purification of this compound from Echis carinatus Venom
This protocol is based on the methods described in the initial discovery of this compound.[1][12]
a. Gel Filtration Chromatography:
-
Column: Sephadex G-50.
-
Mobile Phase: A suitable buffer, such as ammonium acetate.
-
Procedure: Lyophilized crude venom from Echis carinatus is dissolved in the mobile phase and applied to the column. Elution is monitored at 280 nm, and fractions are collected. Fractions exhibiting platelet aggregation inhibitory activity are pooled.
b. Cation-Exchange Chromatography:
-
Column: Mono S.
-
Mobile Phase: A gradient of increasing salt concentration (e.g., NaCl) in a suitable buffer (e.g., sodium phosphate).
-
Procedure: The active pool from the gel filtration step is applied to the cation-exchange column. A linear salt gradient is used to elute bound proteins. Fractions are again tested for inhibitory activity.
c. Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a counter-ion such as trifluoroacetic acid (TFA).
-
Procedure: The active fractions from the ion-exchange step are subjected to RP-HPLC for final purification. The purified this compound should appear as a single, homogenous peak.
d. Purity Assessment:
-
The homogeneity of the purified this compound is confirmed by techniques such as polyacrylamide gel electrophoresis (PAGE), isoelectric focusing, and N-terminal sequence analysis.[1]
Platelet Aggregation Inhibition Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist.[1][13]
a. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP (supernatant) from red and white blood cells.
b. Aggregation Measurement:
-
PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
Varying concentrations of this compound are added to the PRP and incubated for a short period.
-
A platelet agonist, such as adenosine diphosphate (ADP), thrombin, epinephrine, or collagen, is added to induce aggregation.[1][13]
-
The change in light transmission is recorded over time. The inhibitory effect of this compound is determined by comparing the aggregation in its presence to a control without the inhibitor. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal aggregation response.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-platelet effect by acting as a potent antagonist of integrin receptors, particularly αIIbβ3 (also known as glycoprotein IIb/IIIa) on platelets and αvβ3 on various other cell types.[5][8] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions.
In the process of platelet aggregation, the αIIbβ3 integrin on the platelet surface becomes activated in response to agonists like ADP or thrombin. This activation leads to a conformational change in the integrin, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together and leading to the formation of a platelet plug.
This compound, through its RGD sequence, binds with high affinity to the fibrinogen-binding site on the αIIbβ3 integrin.[1] This competitive inhibition prevents fibrinogen from binding to the activated platelets, thereby blocking the final common pathway of platelet aggregation.[9] The binding of this compound to αIIbβ3 is irreversible.[5]
Beyond its anti-platelet activity, this compound's interaction with other integrins, such as αvβ3, gives it anti-angiogenic and anti-metastatic properties.[10] It can inhibit the proliferation of endothelial cells and the migration of tumor cells.[10][11]
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of Platelet Aggregation
Caption: this compound competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.
Experimental Workflow for this compound Purification and Characterization
Caption: Multi-step chromatographic workflow for this compound purification and analysis.
Conclusion
This compound from Echis carinatus venom is a well-characterized disintegrin that has significantly contributed to our understanding of integrin biology and platelet function. Its potent and specific inhibition of integrin-ligand interactions has not only made it an invaluable research tool but has also provided a scaffold for the design of novel anti-thrombotic therapies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
References
- 1. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and Identification of Putative Novel Peptides Purified from Iranian Endemic Echis Carinatus Sochureki Snake Venom by MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 9. uniprot.org [uniprot.org]
- 10. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]
Echistatin: A Technical Guide to a Potent Inhibitor of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin is a small, cysteine-rich protein isolated from the venom of the saw-scaled viper, Echis carinatus.[1] It belongs to the disintegrin family of proteins, which are known for their ability to selectively modulate the function of integrins—a class of cell adhesion receptors involved in a vast array of physiological and pathological processes.[2] this compound is one of the most extensively characterized disintegrins and serves as a powerful tool in thrombosis research and as a template for the development of novel antiplatelet therapeutics.[3][4]
Structurally, this compound is a single-chain polypeptide of 49 amino acids, with a molecular weight of approximately 5.4 kDa.[1] Its biological activity is primarily centered around a highly conserved Arginine-Glycine-Aspartic acid (RGD) sequence.[1][5] This motif mimics the recognition sites in natural ligands like fibrinogen, enabling this compound to bind with high affinity to specific integrins on the platelet surface, most notably the glycoprotein IIb/IIIa complex (αIIbβ3).[5][6] By competitively blocking the binding of fibrinogen to αIIbβ3, this compound potently inhibits the final common pathway of platelet aggregation, regardless of the initial agonist.[1][7] This guide provides an in-depth overview of this compound's structure, mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.
Structure and Mechanism of Action
This compound is a short disintegrin containing four disulfide bonds that stabilize its structure.[3] Its potent inhibitory activity is derived from the synergistic action of two key structural features: the RGD loop and the C-terminal tail.[5][8]
-
The RGD Loop : The RGD tripeptide is presented at the apex of a flexible loop, allowing it to fit into the ligand-binding pocket of integrin receptors.[5] This direct interaction competitively inhibits the binding of endogenous ligands, such as fibrinogen to the platelet integrin αIIbβ3.[6]
-
The C-terminal Tail : The C-terminal region of this compound plays a crucial role in modulating its binding affinity and selectivity for different integrins.[3][9] Studies have shown that truncation of the C-terminal tail leads to a significant decrease in inhibitory activity against integrins αIIbβ3, αvβ3, αvβ5, and α5β1.[3] This region is believed to interact with the integrin at a secondary site, distinct from the RGD binding pocket, which helps to stabilize the this compound-integrin complex and enhance its inhibitory potency.[2][5]
The primary mechanism by which this compound inhibits platelet aggregation is through the competitive blockade of the αIIbβ3 integrin receptor. In the process of thrombosis, activated platelets change the conformation of their αIIbβ3 receptors, enabling them to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets to form an aggregate. This compound, by binding to αIIbβ3 with high affinity, prevents fibrinogen from cross-linking platelets, thus halting the aggregation process.[6]
Beyond steric hindrance, this compound's interaction with αIIbβ3 has been shown to inhibit downstream "outside-in" signaling. Upon platelet adhesion to fibrinogen, a signaling cascade is initiated that includes the tyrosine phosphorylation of proteins such as pp72syk and pp125FAK (Focal Adhesion Kinase).[10] this compound significantly decreases the phosphorylation of these key signaling molecules, thereby disrupting the intracellular events that reinforce platelet adhesion and aggregation.[10]
Quantitative Inhibition Data
This compound is a highly potent inhibitor of platelet aggregation and cell adhesion, with its efficacy typically quantified by the half-maximal inhibitory concentration (IC50) and binding affinity (Kd).
Table 1: Inhibition of Platelet Aggregation
This table summarizes the IC50 values of this compound for the inhibition of platelet aggregation induced by various agonists.
| Agonist | IC50 (M) | Species | Reference |
| ADP | 3.0 x 10⁻⁸ | Human | [1] |
| ADP | 3.3 x 10⁻⁸ | Human | [7][11] |
| Thrombin | Not specified, but effective | Human | [1][7] |
| Epinephrine | Not specified, but effective | Human | [1][7] |
| Collagen | Not specified, but effective | Human | [1][7] |
| Platelet-Activating Factor | Not specified, but effective | Human | [1][7] |
Table 2: Binding Affinity to Platelet Integrin αIIbβ3
This table details the dissociation constant (Kd) of this compound for the αIIbβ3 receptor on human platelets.
| Platelet State | Dissociation Constant (Kd) (M) | Molecules Bound per Platelet | Reference |
| Unstimulated | 4.9 x 10⁻⁷ | 27,200 | [6] |
| Stimulated (ADP + Epinephrine) | 1.8 x 10⁻⁷ | 32,185 | [6] |
Table 3: Inhibition of Cell Adhesion
This compound also inhibits the adhesion of various cell types to extracellular matrix proteins by targeting other integrins, such as αvβ3 and α5β1.
| Cell Type | Ligand/Substrate | Target Integrin | IC50 (nM) | Reference |
| CHO Cells | Fibrinogen | αIIbβ3 | 51.5 | [3] |
| K562 Cells | Fibronectin | α5β1 | 132.6 | [3] |
| HUVEC Proliferation | VEGF-induced | Not specified | 103.2 | [3][9] |
| A375 Tumor Cells | Not specified | Not specified | 1.5 | [3][9] |
| U373MG Tumor Cells | Not specified | Not specified | 5.7 | [3][9] |
| Panc-1 Tumor Cells | Not specified | Not specified | 154.5 | [3][9] |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the function of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol: Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from consenting donors into tubes containing 0.106 M sodium citrate (ratio of 1 part citrate to 9 parts blood).[12]
-
Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent premature platelet activation.[12]
-
Centrifuge the blood at 194 x g for 18 minutes at room temperature with the brake off.[12]
-
Carefully collect the upper platelet-rich plasma (PRP) layer using a polypropylene pipette.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% transmission baseline.
2. Aggregometry Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer by placing a cuvette with 250 µL of PPP (100% transmission) and a cuvette with 250 µL of PRP (0% transmission) into the appropriate channels.[12]
-
For the test sample, place a cuvette containing 250 µL of PRP and a magnetic stir bar into the sample well of the aggregometer, pre-warmed to 37°C.[12]
-
Add various concentrations of this compound (or a vehicle control) to the PRP and incubate for approximately 2 minutes with stirring.[12]
-
Initiate aggregation by adding a known concentration of an agonist (e.g., 10 µM ADP).
-
Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
-
The maximum aggregation is measured as the peak change in light transmission.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cell Adhesion Inhibition Assay
This assay measures the ability of this compound to prevent cells from adhering to plates coated with an extracellular matrix protein.
1. Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with an extracellular matrix protein (e.g., 10 µg/mL fibrinogen or fibronectin) by incubating overnight at 4°C.
-
Wash the wells with Phosphate-Buffered Saline (PBS) to remove any unbound protein.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C.
2. Cell Preparation and Incubation:
-
Harvest cells (e.g., CHO cells expressing αIIbβ3) and resuspend them in a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
3. Adhesion and Quantification:
-
Add the cell-echistatin suspension (e.g., 1x10⁵ cells/well) to the coated and blocked wells.
-
Allow the cells to adhere for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells. This can be done by staining the cells with a dye like crystal violet, lysing the cells, and measuring the absorbance on a plate reader.
4. Data Analysis:
-
Calculate the percentage of adhesion inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
Conclusion
This compound is a remarkably potent and specific inhibitor of platelet aggregation, primarily through its high-affinity interaction with the αIIbβ3 integrin. Its dual-pronged mechanism, involving both the RGD loop for direct competitive binding and the C-terminal tail for enhanced affinity, makes it an invaluable molecule for both basic research and therapeutic development. The detailed quantitative data and protocols provided in this guide serve as a comprehensive resource for scientists seeking to utilize this compound in their studies of thrombosis, hemostasis, and integrin biology. The structural and functional insights gained from this compound continue to inform the design of next-generation antithrombotic agents.
References
- 1. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction [frontiersin.org]
- 3. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Binding of the snake venom-derived proteins applaggin and this compound to the arginine-glycine-aspartic acid recognition site(s) on platelet glycoprotein IIb.IIIa complex inhibits receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the RGD Sequence in Echistatin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echistatin, a disintegrin isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several integrin receptors, playing a crucial role in cell adhesion, migration, and proliferation. Its biological activity is primarily mediated by the canonical Arg-Gly-Asp (RGD) sequence located at the apex of a flexible loop. This technical guide provides an in-depth analysis of the RGD sequence's central role in this compound's function, supported by quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a vital role in numerous physiological and pathological processes, including thrombosis, inflammation, angiogenesis, and cancer metastasis.[1][2] Disintegrins, a family of cysteine-rich proteins found in snake venom, are potent inhibitors of integrin function.[3] this compound, a 49-amino acid member of the short disintegrin subfamily, is one of the most extensively studied disintegrins due to its high affinity for several integrins, including αvβ3, αIIbβ3, and α5β1.[2][3] The primary recognition site for these integrins on this compound is the highly conserved RGD tripeptide motif.[2] This guide will dissect the critical function of this sequence in this compound's inhibitory activity.
The RGD Sequence: The Key to Integrin Recognition
The RGD sequence in this compound serves as a molecular mimic of the natural ligands for RGD-dependent integrins, such as fibronectin and vitronectin. By competitively binding to the ligand-binding pocket of these integrins, this compound effectively blocks their interaction with extracellular matrix (ECM) components, thereby inhibiting downstream signaling and cellular responses.[4][5]
Structural Context of the RGD Loop
The RGD sequence (Arg24-Gly25-Asp26) of this compound is located at the tip of a flexible, hairpin-like loop structure maintained by disulfide bonds.[2] This presentation is crucial for its accessibility and high-affinity binding to the integrin receptor. The conformation of this loop, influenced by flanking residues, dictates the specificity and affinity of this compound for different integrin subtypes.[2]
Synergistic Role of the C-Terminal Region
While the RGD motif is the primary binding determinant, the C-terminal region of this compound plays a significant synergistic role in modulating its binding affinity and selectivity.[3][6] Studies have shown that truncation of the C-terminal tail leads to a substantial decrease in the inhibitory activity of this compound against various integrins.[2][3][7] This region is believed to interact with the integrin at a secondary site, thereby stabilizing the this compound-integrin complex.[6]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound and the importance of its RGD sequence and C-terminal region have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Target Integrin | Wild-Type this compound IC50 (nM) | C-Terminal Truncated Mutant (HKGPAT deletion) IC50 (nM) | Fold Decrease in Activity | Reference |
| αvβ3 | 1.5 | 9.6 | 6.4 | [2][3] |
| αIIbβ3 | 51.5 | 360.5 | 7.0 | [2][3] |
| αvβ5 | 5.7 | 66.7 | 11.7 | [2][3] |
| α5β1 | 132.6 | 2466.0 | 18.6 | [2][3] |
Table 1: Inhibitory activity (IC50) of wild-type this compound and a C-terminal truncated mutant on the adhesion of cells expressing different integrins.
| Cellular Process | Cell Line | This compound IC50 (nM) | Reference |
| VEGF-Induced HUVEC Proliferation | HUVEC | 103.2 | [3][7] |
| Tumor Cell Migration | A375 (melanoma) | 1.5 | [3][7] |
| Tumor Cell Migration | U373MG (glioblastoma) | 5.7 | [3][7] |
| Tumor Cell Migration | Panc-1 (pancreatic cancer) | 154.5 | [3][7] |
| Platelet Aggregation (ADP-induced) | Human Platelets | 33 | [8] |
Table 2: Inhibitory activity (IC50) of this compound on various cellular processes.
Experimental Protocols
Cell Adhesion Assay
This protocol is used to determine the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., 10 µg/mL fibronectin or vitronectin in PBS) overnight at 4°C.
-
Blocking: The wells are washed with PBS and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Adherent cells (e.g., CHO cells expressing a specific integrin) are detached, washed, and resuspended in a serum-free medium.
-
Inhibition: Cells are pre-incubated with various concentrations of this compound or a control peptide for 30 minutes at 37°C.
-
Seeding: The cell suspension is then added to the coated wells and incubated for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm). The percentage of inhibition is calculated relative to the control (no this compound).
Integrin-Ligand Binding Assay (Competition Assay)
This assay measures the ability of this compound to compete with a labeled ligand for binding to a purified integrin.
-
Plate Coating: 96-well plates are coated with a purified integrin (e.g., αvβ3) overnight at 4°C.[4]
-
Blocking: Wells are washed and blocked with a suitable blocking buffer.[4]
-
Competition: A fixed concentration of a labeled ligand (e.g., radiolabeled this compound or a biotinylated RGD peptide) is added to the wells along with increasing concentrations of unlabeled this compound or a test compound.[9][10]
-
Incubation: The plate is incubated for a defined period (e.g., 3 hours at room temperature) to allow binding to reach equilibrium.[4]
-
Washing: Unbound ligand is removed by washing.
-
Detection: The amount of bound labeled ligand is quantified. For radiolabeled ligands, this is done using a scintillation counter.[9] For biotinylated ligands, a streptavidin-HRP conjugate is added, followed by a colorimetric substrate, and the absorbance is measured.[4]
-
Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the unlabeled competitor.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Cells (e.g., HUVECs) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and/or a growth factor (e.g., VEGF).
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm. The cell viability is proportional to the absorbance.
Signaling Pathways and Mechanisms of Action
This compound's binding to integrins via its RGD sequence disrupts the normal "outside-in" signaling that is crucial for cell survival, proliferation, and migration.
Inhibition of Focal Adhesion Kinase (FAK) and Src
Upon integrin engagement with the ECM, a signaling cascade is initiated, with the phosphorylation of Focal Adhesion Kinase (FAK) being a key early event. Activated FAK recruits and activates the proto-oncogene tyrosine-protein kinase Src. The FAK/Src complex then phosphorylates numerous downstream targets, leading to the assembly of focal adhesions and the regulation of cell motility.
This compound, by blocking integrin-ligand binding, prevents the activation of this pathway. Studies have shown that this compound treatment leads to a dose- and time-dependent decrease in the tyrosine phosphorylation of FAK (specifically at the autophosphorylation site Tyr397) and Src.[1][11][12] This dephosphorylation event precedes the disassembly of focal adhesions and the actin cytoskeleton, ultimately leading to cell detachment.[11][12]
References
- 1. kingsnake.com [kingsnake.com]
- 2. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 5. Regulation of Focal Adhesion Kinase through a Direct Interaction with an Endogenous Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Disintegrin targeting of an αvβ3 integrin-over-expressing high-metastatic human osteosarcoma with this compound inhibits cell proliferation, migration, invasion and adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces decrease of pp125FAK phosphorylation, disassembly of actin cytoskeleton and focal adhesions, and detachment of fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits pp125FAK autophosphorylation, paxillin phosphorylation and pp125FAK-paxillin interaction in fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disintegrin Echistatin: A Potent Modulator of Osteoclast Function and Bone Resorption
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of echistatin, a disintegrin protein isolated from the venom of the saw-scaled viper (Echis carinatus), on bone resorption and osteoclast activity. This compound has emerged as a powerful tool in bone biology research and a potential therapeutic agent for bone diseases characterized by excessive osteoclast activity, such as osteoporosis. This document details the molecular mechanisms of this compound, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the αvβ3 Integrin
This compound exerts its potent inhibitory effects on bone resorption primarily by targeting the αvβ3 integrin, also known as the vitronectin receptor.[1][2][3][4] This integrin is highly expressed on the surface of osteoclasts, the primary cells responsible for bone resorption.[3][5] The interaction between this compound and the αvβ3 integrin is mediated by the Arg-Gly-Asp (RGD) sequence present in this compound.[5][6][7] This binding competitively inhibits the attachment of osteoclasts to the bone matrix, a crucial initial step in the bone resorption process.[6][7][8] By disrupting this adhesion, this compound effectively prevents osteoclasts from forming the sealed resorption lacuna necessary for the secretion of acid and proteolytic enzymes that degrade the bone matrix.[1]
Quantitative Analysis of this compound's Efficacy
The inhibitory potency of this compound on osteoclast function and bone resorption has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different experimental models.
Table 1: In Vitro Inhibition of Osteoclast Activity by this compound
| Parameter Measured | Cell Type | IC50 | Reference |
| Bone Resorption (pit excavation) | Rat Osteoclasts | 0.1 nM | [6][7][8] |
| Bone Resorption ([3H]proline release) | Chicken Osteoclasts | 100 nM | [6][7][8] |
| Binding to Osteoclast-Like Cells (OCLs) | Murine OCLs | 0.6 nM | [9][10] |
| Inhibition of Multinucleated OCL Formation | Murine co-culture | 0.7 nM | [9][10] |
| Inhibition of pOC Migration | Murine prefusion osteoclasts | 1 nM | [9] |
| Inhibition of pOC Fusion | Murine prefusion osteoclasts | 0.6 nM | [9] |
Table 2: In Vivo Effects of this compound on Bone Parameters
| Animal Model | Treatment | Key Findings | Reference |
| Ovariectomized (OVX) Mice | 0.36 µg/h·g for 2 or 4 weeks | Completely prevented OVX-induced cancellous bone loss. | [5][11] |
| Ovariectomized (OVX) Rats | 0.26 µg/h·g for 4 weeks | Effectively prevented bone loss as measured by DXA, ash weight, and histomorphometry. | [5][11] |
| Mice with Secondary Hyperparathyroidism | 30 µg/kg·min for 3 days | Prevented a 2.6-fold increase in cancellous bone turnover and a 36% loss in bone volume. | [2][12] |
Signaling Pathways and Molecular Interactions
This compound's interaction with the αvβ3 integrin disrupts downstream signaling pathways that are essential for osteoclast function. While the complete signaling cascade is still under investigation, key components have been identified. The binding of this compound to αvβ3 integrin is thought to interfere with the cytoskeletal organization necessary for the formation of the ruffled border and sealing zone of the osteoclast. Additionally, studies suggest that αvβ3 integrin signaling may be involved in the induction of RANK (Receptor Activator of Nuclear factor Kappa-B) expression, a key receptor in osteoclast differentiation.[13]
Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments used to evaluate the effects of this compound on osteoclast activity and bone resorption.
In Vitro Osteoclastogenesis and Bone Resorption Assay
This assay is fundamental for assessing the direct effects of compounds like this compound on osteoclast formation and function.
1. Isolation of Bone Marrow Macrophages (BMMs):
-
Euthanize mice (e.g., C57BL/6, 6-8 weeks old) and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using α-MEM (Minimum Essential Medium Alpha) with a 25-gauge needle.
-
Culture the bone marrow cells in α-MEM supplemented with 10% FBS (Fetal Bovine Serum), 1% penicillin/streptomycin, and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days. Non-adherent cells are removed, and the adherent BMMs are used for osteoclast differentiation.
2. Osteoclast Differentiation:
-
Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.
-
Culture the cells in differentiation medium containing α-MEM, 10% FBS, 1% penicillin/streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Culture for 4-5 days, replacing the medium every 2 days.
3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After differentiation, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich Cat. No. 387A).
-
TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts and counted under a microscope.
4. Bone Resorption (Pit) Assay:
-
Perform osteoclast differentiation on bone-mimicking substrates, such as dentine slices or calcium phosphate-coated plates.
-
After the culture period, remove the cells with a solution of 0.1 M ammonium hydroxide.
-
Stain the resorption pits with 1% toluidine blue and visualize and quantify the resorbed area using microscopy and image analysis software.
In Vivo Ovariectomy (OVX) Model of Osteoporosis
This model is widely used to study postmenopausal osteoporosis and evaluate the efficacy of anti-resorptive agents.
1. Animal Surgery and Treatment:
-
Use female rodents (e.g., mice or rats) at an appropriate age (e.g., 12 weeks).
-
Perform bilateral ovariectomy or a sham operation under anesthesia.
-
After a recovery period, implant osmotic pumps to deliver a continuous infusion of this compound or a vehicle control for a specified duration (e.g., 2-4 weeks).
2. Bone Parameter Analysis:
-
At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., femurs, tibias).
-
Analyze bone mineral density (BMD) and bone mineral content (BMC) using dual-energy X-ray absorptiometry (DXA).
-
Perform micro-computed tomography (µCT) analysis to assess bone microarchitecture, including trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Conduct bone histomorphometry on decalcified bone sections to quantify cellular parameters such as osteoclast surface (Oc.S/BS) and bone formation rate (BFR/BS).
Conclusion and Future Directions
This compound has proven to be a highly effective inhibitor of osteoclast-mediated bone resorption, primarily through its high-affinity interaction with the αvβ3 integrin. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for bone disorders characterized by excessive bone loss. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic applications.
Future research should focus on elucidating the complete downstream signaling cascade initiated by this compound-integrin binding in osteoclasts. Furthermore, the development of non-peptide mimetics of this compound could lead to orally bioavailable drugs with improved pharmacokinetic profiles, paving the way for novel treatments for osteoporosis and other debilitating bone diseases.
References
- 1. Inhibition of osteoclastic bone resorption in vivo by this compound, an "arginyl-glycyl-aspartyl" (RGD)-containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Integrin function in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound is a potent inhibitor of bone resorption in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potent inhibitor of bone resorption in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. This compound inhibits the migration of murine prefusion osteoclasts and the formation of multinucleated osteoclast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histomorphometric evidence for this compound inhibition of bone resorption in mice with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Structural Analysis of Echistatin's RGD Loop and C-terminal Tail: A Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Echistatin, a 49-residue disintegrin from the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several key integrins, including αvβ3, αIIbβ3, and α5β1.[1][2][3] Its high affinity and specificity are primarily dictated by the interplay between its canonical Arg-Gly-Asp (RGD) loop and its extended C-terminal tail. This technical guide provides a comprehensive analysis of the structural and functional characteristics of these two critical domains. We synthesize data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, present quantitative binding affinity data from mutagenesis and truncation studies, detail the experimental protocols used for structural elucidation, and visualize the functional relationships and signaling pathways modulated by this powerful molecule. Understanding this intricate structure-function relationship is paramount for leveraging this compound as a scaffold for designing novel therapeutics targeting integrin-mediated pathologies such as thrombosis, osteoporosis, and cancer.[1][4][5]
The Synergistic Architecture: RGD Loop and C-Terminal Tail
Structural studies have revealed that this compound's potent inhibitory activity does not arise from the RGD loop alone, but from a synergistic interaction with its C-terminal domain.[6][7] The RGD motif serves as the primary recognition and binding site for the integrin receptor, while the C-terminal tail significantly enhances binding affinity and contributes to specificity.[6][8]
The RGD Loop: A Mobile Recognition Motif
The conserved RGD tripeptide (residues 24-26) is located at the apex of a flexible, hydrophilic hairpin loop that protrudes from the protein's core.[9][10] This mobility is considered crucial for its ability to adapt and fit into the binding pockets of different integrin receptors.[10][11] The importance of this loop is underscored by mutagenesis studies; for instance, replacing the arginine at position 24 with alanine (R24A) completely abolishes its ability to react with αIIbβ3 and αvβ3 integrins.[6] The conformation of the RGD loop, including its width and shape, is a key determinant of binding specificity.[12]
The C-Terminal Tail: A Critical Modulator of Affinity
This compound possesses a relatively long C-terminal tail, with the sequence 42NPHKGPAT.[1] While early NMR studies suggested this region was highly flexible and disordered, more recent high-resolution NMR and X-ray crystallography data reveal a more defined structure.[1][7] The C-terminal polypeptide can fold into a β-hairpin that runs parallel to the RGD loop, creating a combined conformational epitope.[7][8] This proximity allows for concerted motions between the two regions, suggesting a highly integrated functional unit.[2][8]
The functional significance of this tail is demonstrated by truncation and mutagenesis experiments. Deletion of the C-terminal residues dramatically reduces this compound's inhibitory potency across multiple integrins, highlighting its crucial role in stabilizing the this compound-integrin complex.[1][6]
Quantitative Analysis of Structure-Function Relationships
Site-directed mutagenesis and C-terminal truncation studies have provided quantitative insights into the contribution of specific residues to integrin binding. The data clearly show that modifications to the C-terminal tail have a profound impact on inhibitory activity.
Table 1: Effect of C-Terminal Truncation on this compound's Inhibitory Activity
| Integrin Target | Fold Decrease in Inhibition (Wild-Type vs. HKGPAT Truncated Mutant) |
| αvβ3 | 6.4-fold |
| αIIbβ3 | 7.0-fold |
| αvβ5 | 11.7-fold |
| α5β1 | 18.6-fold |
| Data sourced from Chen et al. (2020). The results demonstrate that the C-terminal tail is critical for potent inhibition of multiple integrins, particularly α5β1 and αvβ5.[1][13] |
Table 2: Effect of C-Terminal Point Mutations on this compound's Inhibitory Activity
| Mutant | Target Integrin | Change in Inhibitory Potency vs. Wild-Type |
| H44A | αIIbβ3 | 2.5-fold increase |
| H44A | α5β1 | 4.4-fold increase |
| K45A | αIIbβ3 | 2.6-fold decrease |
| Data sourced from Chen et al. (2020). These findings suggest that the C-terminal region can be engineered to modulate both the affinity and selectivity of this compound.[1][13] |
Table 3: Binding Affinities of this compound for Various Integrins
| Integrin | Method | Affinity Constant |
| αvβ3 | Competitive Binding Assay | Kd = 0.5 nM[5] |
| αvβ3 | Antagonist Assay | Ki = 0.27 nM[14] |
| αIIbβ3 | Platelet Aggregation | IC50 = 30 nM[14] |
| - | Bone Resorption | IC50 = 0.1 nM[14] |
Experimental Protocols for Structural Determination
The three-dimensional structure of this compound has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography Protocol
X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline form.[15]
-
Protein Purification: this compound is isolated and purified from snake venom or produced recombinantly. Purity is confirmed using methods like affinity and ion-exchange chromatography.[16]
-
Crystallization: Purified this compound is crystallized. A common method involves using a precipitating agent, such as 1.6 M ammonium sulfate, to slowly form protein crystals. Crystals suitable for diffraction typically have dimensions around 0.25 x 0.20 x 0.20 mm.[16]
-
Data Collection: A single crystal is exposed to a beam of X-rays. The crystal diffracts the X-rays into a pattern of reflections that are recorded by a detector. For this compound, diffraction data have been obtained to a resolution of 1.80 Å.[1][15]
-
Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. An atomic model is then built into this map and computationally refined to best fit the experimental data, yielding the final 3D structure.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy determines the structure of the protein in solution, providing insights into its dynamics.[9][10]
-
Sample Preparation: A concentrated, highly pure sample of this compound is prepared in an appropriate aqueous buffer, often using deuterated solvents (like D₂O) to minimize solvent signals.[17]
-
Data Acquisition: A series of multi-dimensional NMR experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are performed. These experiments measure through-space interactions between protons that are close to each other (< 5 Å).[8][9]
-
Resonance Assignment: The first step in data analysis is to assign every proton signal in the complex spectra to its specific amino acid in the protein sequence.[9]
-
Structural Calculations: The NOE/ROE cross-peaks provide a set of interatomic distance constraints. These constraints are used as input for computational algorithms (like distance geometry and restrained molecular dynamics) to calculate a family of 3D structures consistent with the experimental data.[10][11] The final structure represents the average conformation in solution.
Integrin Binding and Downstream Signaling
This compound's antagonism of integrins can trigger cellular responses, including apoptosis. In GD25 cells, which lack the β1 integrin subunit, this compound binding induces apoptosis by interfering with cell adhesion signaling. This process is mediated by the downregulation of Focal Adhesion Kinase (FAK), a key signaling protein.
The binding of this compound to integrins on GD25 cells leads to a reduction in the tyrosine phosphorylation of pp125(FAK).[18] This deactivation of the FAK survival pathway precedes cell detachment and the activation of caspase-3, a key executioner of apoptosis.[18] This mechanism highlights a potential therapeutic avenue for inducing apoptosis in cancer cells that overexpress certain integrins.
Conclusion and Future Directions
The dual-component architecture of this compound, where the RGD loop provides initial recognition and the C-terminal tail enhances and fine-tunes the interaction, is a masterclass in molecular evolution. The quantitative data from structural and mutagenesis studies provide a clear roadmap for its mechanism of action. This detailed understanding allows for the rational design of peptidomimetics and engineered this compound variants with improved affinity, selectivity, and pharmacokinetic properties. The ability to modulate its binding profile, as shown by the H44A mutation increasing affinity for αIIbβ3 and α5β1, opens exciting possibilities for developing highly targeted therapeutics for a range of diseases, from cancer to cardiovascular disorders.[1][13] Future research should focus on leveraging this structural knowledge to create optimized disintegrin-based drugs with superior clinical potential.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of this compound revealed by homonuclear NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of RGD loop and C-terminal domain of this compound for recognition of alphaIIb beta3 and alpha(v) beta3 integrins and expression of ligand-induced binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformation and concerted dynamics of the integrin-binding site and the C-terminal region of this compound revealed by homonuclear NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. 1H NMR studies of this compound in solution. Sequential resonance assignments and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional structure of this compound, the smallest active RGD protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Importance of the structure of the RGD-containing loop in the disintegrins this compound and eristostatin for recognition of alpha IIb beta 3 and alpha v beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. Purification, crystallization and preliminary X-ray diffraction studies of disintegrin (schistatin) from saw-scaled viper (Echis carinatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pro-apoptotic signaling pathway activated by this compound in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Echistatin's Binding Affinity for αvβ3, αIIbβ3, and α5β1 Integrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of echistatin, a disintegrin found in the venom of the saw-scaled viper (Echis carinatus), with the integrins αvβ3, αIIbβ3, and α5β1. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the associated signaling pathways.
Core Findings: Quantitative Binding Affinity of this compound
This compound is a potent antagonist of several integrins, exhibiting high binding affinity, particularly for αvβ3 and αIIbβ3. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values reported in the literature. These values provide a quantitative measure of the strength of the interaction between this compound and each integrin.
| Integrin | IC50 (nM) | Reference |
| αvβ3 | 0.46 | [1] |
| ~3.0 (inferred from fold decrease) | [2][3] | |
| αIIbβ3 | 0.90 | [1] |
| 51.5 | [2] | |
| 30 | [4] | |
| 20 | [5] | |
| α5β1 | 0.57 | [1] |
| 132.6 | [2] |
| Integrin | Kd (nM) | Reference |
| αvβ3 | 0.27 (Ki) | [4] |
| αIIbβ3 | 53 | [5] |
Note: IC50 and Kd values can vary between studies due to different experimental conditions, such as the use of purified proteins versus cell-based assays, and the specific assay format.
Experimental Protocols
The determination of this compound's binding affinity for integrins relies on several key experimental techniques. The following are detailed overviews of two commonly employed methods: the solid-phase binding assay and surface plasmon resonance (SPR).
Solid-Phase Binding Assay
This method is used to determine the ability of a compound, such as this compound, to inhibit the binding of an integrin to its natural ligand.
Principle: A purified integrin receptor is immobilized on a solid support, typically a 96-well plate. A labeled ligand that is known to bind the integrin is then added in the presence of varying concentrations of the inhibitor (this compound). The amount of labeled ligand that binds to the immobilized integrin is then quantified, allowing for the determination of the inhibitor's IC50 value.
Detailed Methodology:
-
Plate Coating: Purified integrin (e.g., αvβ3, αIIbβ3, or α5β1) is diluted in a suitable buffer (e.g., Tris-buffered saline, TBS) and added to the wells of a microtiter plate. The plate is incubated to allow the integrin to adsorb to the surface.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA).
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated or radiolabeled vitronectin for αvβ3, fibrinogen for αIIbβ3, or fibronectin for α5β1) is mixed with serial dilutions of this compound. This mixture is then added to the integrin-coated wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound ligand and inhibitor are removed by washing the wells multiple times with a wash buffer (e.g., TBS with a mild detergent like Tween 20).
-
Detection: The amount of bound labeled ligand is quantified.
-
For biotinylated ligands, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, followed by a chromogenic substrate. The resulting color change is measured using a plate reader.
-
For radiolabeled ligands, the radioactivity in each well is measured using a scintillation counter.
-
-
Data Analysis: The data is plotted as the percentage of bound ligand versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of the kinetics of molecular interactions, including the association and dissociation rates of this compound and integrins.
Principle: One molecule (the ligand, e.g., this compound) is immobilized on a sensor chip with a gold surface. A solution containing the other molecule (the analyte, e.g., a purified integrin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by a laser and recorded as a response in a sensorgram.
Detailed Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) is activated for ligand immobilization.
-
Ligand Immobilization: this compound is covalently coupled to the sensor chip surface using amine coupling chemistry. Unreacted sites are then deactivated.
-
Analyte Injection: A solution containing the purified integrin at various concentrations is injected over the sensor surface at a constant flow rate. The association of the integrin with the immobilized this compound is monitored in real-time.
-
Dissociation: After the association phase, a buffer is flowed over the chip to monitor the dissociation of the integrin from this compound in real-time.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the integrin-echistatin interaction (e.g., a low pH buffer), preparing the surface for the next analyte injection.
-
Data Analysis: The resulting sensorgrams are fitted to various kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Experimental Workflows
The binding of this compound to integrins competitively inhibits the binding of natural ligands, thereby disrupting downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.
Logical Relationship of this compound Binding
The following diagram illustrates the competitive binding nature of this compound.
Caption: Competitive binding of this compound to integrins.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a typical workflow for determining the binding affinity of this compound using a solid-phase assay.
Caption: Workflow for solid-phase binding assay.
Downstream Signaling Pathway Inhibition by this compound
Integrin-ligand binding typically leads to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases, initiating a cascade of downstream signaling events. By blocking ligand binding, this compound effectively inhibits these pathways.
Caption: Inhibition of integrin signaling by this compound.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Properties of Echistatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a member of the disintegrin family of proteins.[1] These small, cysteine-rich proteins are potent and specific inhibitors of several members of the integrin family of cell adhesion receptors. Integrins play a crucial role in tumor progression, including processes such as cell proliferation, migration, invasion, angiogenesis, and metastasis.[1] this compound's ability to interfere with these processes by targeting specific integrins, primarily αvβ3, αIIbβ3, and α5β1, has positioned it as a compound of significant interest in anti-cancer research and drug development.[1][2][3][4]
This technical guide provides an in-depth overview of the anti-tumor properties of this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of oncology and drug discovery.
Mechanism of Action: Integrin Binding and Downstream Signaling
This compound exerts its anti-tumor effects primarily by binding to the Arg-Gly-Asp (RGD) recognition site on specific integrin subtypes, thereby blocking their interaction with extracellular matrix (ECM) proteins like fibronectin and vitronectin.[4] This competitive inhibition disrupts the critical signaling cascades that are initiated upon integrin-ECM engagement.
The binding of this compound to integrins, particularly αvβ3, leads to a significant downstream event: the dephosphorylation of Focal Adhesion Kinase (FAK).[5] FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[6][7] Upon integrin clustering following ECM binding, FAK undergoes autophosphorylation at tyrosine residue 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[2] The resulting FAK/Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the activation of signaling pathways that regulate cell migration, proliferation, and survival.[2][6]
By preventing the initial integrin-ligand interaction, this compound effectively inhibits the autophosphorylation and subsequent activation of FAK.[2][5] This disruption of the FAK signaling cascade leads to the disassembly of focal adhesions and the actin cytoskeleton, ultimately resulting in reduced cell adhesion, migration, and invasion.[5]
Quantitative Data on the Anti-Tumor Effects of this compound
The anti-tumor activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data on its inhibitory effects on cell migration, proliferation, and integrin binding.
| Cell Line | Cancer Type | IC50 for Migration Inhibition (nM) | Reference(s) |
| A375 | Melanoma | 1.5 | [1][3] |
| U373MG | Glioblastoma | 5.7 | [1][3] |
| Panc-1 | Pancreatic Cancer | 154.5 | [1][3] |
| Cell Type | Assay | IC50 for Proliferation Inhibition (nM) | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF-Induced Proliferation | 103.2 | [1][3] |
| Integrin Subtype | Ligand | IC50 for Binding Inhibition (nM) | Reference(s) |
| αIIbβ3 | Fibrinogen | 51.5 - 132.5 | [1] |
| α5β1 | Fibronectin | 30.0 - 132.6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-tumor properties of this compound.
Transwell Cell Migration Assay
This assay is used to quantify the ability of cancer cells to migrate through a porous membrane in response to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells)
-
24-well culture plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound (at various concentrations)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Transwell Inserts: If required, rehydrate the Transwell insert membranes according to the manufacturer's instructions.
-
Cell Preparation: Culture cancer cells to sub-confluency. Prior to the assay, serum-starve the cells for 12-24 hours to minimize basal migration.
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 6-24 hours).
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in staining solution for 15 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
Cell Adhesion Assay
This assay measures the ability of cancer cells to adhere to an extracellular matrix protein-coated surface.
Materials:
-
96-well microplate
-
Extracellular matrix protein (e.g., Vitronectin, Fibronectin)
-
PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound (at various concentrations)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Adhesion Inhibition:
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each coated well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation and Staining:
-
Fix the adherent cells with fixation solution for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Stain the cells with staining solution for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding solubilization buffer to each well and incubating for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
HUVEC Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
96-well microplate
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of endothelial cell growth medium. Allow the cells to attach overnight.
-
Treatment:
-
The next day, replace the medium with fresh medium containing VEGF (e.g., 20 ng/mL) and various concentrations of this compound or a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is used to assess the effect of this compound on angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound (at various concentrations)
-
Small sterile filter paper discs or sponges
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing the Egg:
-
On day 3 or 4, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
-
Application of this compound:
-
On day 7 or 8, place a sterile filter paper disc or sponge soaked with this compound solution (or a vehicle control) onto the CAM.
-
-
Incubation and Observation:
-
Return the egg to the incubator and incubate for another 2-3 days.
-
Observe the CAM daily under a stereomicroscope and capture images of the blood vessels around the disc.
-
-
Quantification:
-
On day 10 or 11, quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density within a defined area around the disc using image analysis software.
-
Nude Mouse Orthotopic Osteosarcoma Model
This in vivo model is used to evaluate the effect of this compound on tumor growth and metastasis in a more physiologically relevant setting.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human osteosarcoma cell line (e.g., 143B)
-
Matrigel
-
Anesthetics
-
Surgical instruments
-
This compound solution
-
Calipers
-
In vivo imaging system (if using fluorescently or luminescently labeled cells)
Procedure:
-
Cell Preparation: Culture human osteosarcoma cells and harvest them. Resuspend the cells in a mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^7 cells/mL.
-
Surgical Orthotopic Implantation:
-
Anesthetize the nude mouse.
-
Make a small incision over the tibia.
-
Carefully inject 10-20 µL of the cell suspension into the medullary cavity of the tibia.
-
Close the incision with sutures or surgical clips.
-
-
Treatment:
-
Once tumors are established and palpable (typically 1-2 weeks after implantation), randomly assign the mice to treatment groups.
-
Administer this compound (e.g., intraperitoneally or intravenously) or a vehicle control according to a predetermined schedule and dosage.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
If using labeled cells, monitor tumor growth and metastasis using an in vivo imaging system.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the primary tumors and any metastatic lesions (e.g., in the lungs).
-
Analyze the tissues histologically to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Visualizations
Signaling Pathway of this compound's Anti-Tumor Activity
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Anti-Tumor Assessment
Caption: In vitro experimental workflow.
Conclusion
This compound has demonstrated significant anti-tumor properties through its potent inhibition of key integrins involved in cancer progression. Its ability to disrupt the FAK signaling pathway, leading to reduced cell migration, adhesion, and proliferation, underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other disintegrins as novel anti-cancer drugs. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate the therapeutic utility of this compound in oncology.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits pp125FAK autophosphorylation, paxillin phosphorylation and pp125FAK-paxillin interaction in fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces decrease of pp125FAK phosphorylation, disassembly of actin cytoskeleton and focal adhesions, and detachment of fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Echistatin: A Potent Disintegrin in the Inhibition of Angiogenesis and Tumor Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent member of the disintegrin family of proteins.[1] Its primary mechanism of action involves the high-affinity binding to and inhibition of several integrin receptors, key mediators of cell-cell and cell-extracellular matrix (ECM) interactions. This interaction is largely mediated by the presence of a conserved Arg-Gly-Asp (RGD) sequence within a flexible loop of the this compound structure. Through its potent antagonism of specific integrins, notably αvβ3, αIIbβ3, and α5β1, this compound has demonstrated significant efficacy in the preclinical setting as an inhibitor of angiogenesis and tumor metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a short disintegrin characterized by the presence of an RGD motif, which mimics the natural ligands of integrins, thereby competitively inhibiting their function.[1] Integrins are heterodimeric transmembrane receptors that play a pivotal role in tumor progression, including processes such as tumor cell proliferation, migration, invasion, and the formation of new blood vessels (angiogenesis).[1] By blocking the binding of ECM proteins like vitronectin and fibronectin to integrins on the surface of both tumor and endothelial cells, this compound disrupts the critical signaling cascades that drive these malignant processes.
Quantitative Data on this compound's Inhibitory Activity
The efficacy of this compound has been quantified across various in vitro assays, demonstrating its potent inhibitory effects on key cellular processes related to cancer progression.
Table 1: Inhibitory Concentration (IC50) of this compound on Integrin-Mediated Cell Adhesion
| Integrin Target | Cell Type | Ligand | IC50 (nM) | Reference |
| αvβ3 | CHO cells | Fibrinogen | 20.7 | [1] |
| αIIbβ3 | CHO cells | Fibrinogen | 51.5 | [1] |
| α5β1 | K562 cells | Fibronectin | 132.6 | [1] |
| αvβ3 | - | - | 0.46 | [2] |
| α5β1 | - | - | 0.57 | [2] |
| αIIbβ3 | - | - | 0.90 | [2] |
Table 2: Inhibitory Concentration (IC50) of this compound on Cell Migration and Proliferation
| Cell Process | Cell Line | Condition | IC50 (nM) | Reference |
| Cell Migration | A375 (melanoma) | - | 1.5 | [1][3] |
| Cell Migration | U373MG (glioblastoma) | - | 5.7 | [1][3] |
| Cell Migration | Panc-1 (pancreatic cancer) | - | 154.5 | [1][3] |
| Cell Proliferation | HUVEC | VEGF-induced | 103.2 | [1][3] |
Signaling Pathways Modulated by this compound
This compound's anti-angiogenic and anti-metastatic effects stem from its ability to disrupt key intracellular signaling pathways initiated by integrin engagement.
Inhibition of Integrin-Mediated Focal Adhesion Kinase (FAK) Signaling
Upon binding to the ECM, integrins cluster and activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell migration, proliferation, and survival. Activated FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The resulting FAK/Src complex phosphorylates downstream targets such as paxillin and p130Cas, leading to the activation of signaling cascades, including the MAP kinase pathway, which promotes cell motility and proliferation.[2][4][5] this compound, by blocking integrin-ECM interaction, prevents the initial activation of FAK, thereby inhibiting this entire downstream cascade.
Interference with VEGF Signaling in Endothelial Cells
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation. While this compound does not directly bind to VEGF or its receptor (VEGFR), its inhibition of αvβ3 integrin, which is known to associate with VEGFR-2, can indirectly attenuate VEGF-induced signaling.[6][7][8] This disruption can lead to reduced activation of downstream pathways essential for angiogenesis.
Regulation of Rho GTPases and Matrix Metalloproteinases (MMPs)
Integrin signaling is closely linked to the regulation of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton and are crucial for cell migration and invasion.[9][10][11][12][13] By inhibiting integrin activation, this compound can lead to the downregulation of Rho GTPase activity, resulting in a less migratory and invasive phenotype. Furthermore, the expression and activity of Matrix Metalloproteinases (MMPs), enzymes that degrade the ECM to facilitate tumor cell invasion and metastasis, are often regulated by integrin-mediated signaling.[14][15][16][17][18] Inhibition of integrins by this compound can, therefore, lead to reduced MMP activity, further impeding tumor progression.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic and anti-metastatic potential of this compound.
In Vitro Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the attachment of cells to an ECM-coated surface.
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with an ECM protein solution (e.g., 10 µg/mL fibronectin or vitronectin in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells (e.g., tumor cells or endothelial cells) and resuspend them in serum-free medium.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Seeding: Add the cell suspension to the coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the untreated control.
References
- 1. Echinatin inhibits tumor growth and synergizes with chemotherapeutic agents against human bladder cancer cells by activating p38 and suppressing Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of focal adhesion kinase in integrin signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endostatin inhibits VEGF-induced endothelial cell migration and tumor growth independently of zinc binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endostatin blocks vascular endothelial growth factor-mediated signaling via direct interaction with KDR/Flk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endostatin inhibits VEGF-induced endothelial cell migration and tumor growth independently of zinc binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulation of Rho GTPases in Human Cancers [mdpi.com]
- 11. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 12. Rho GTPases: Regulation and roles in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrix metalloproteinases in tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix metalloproteinases in tumour invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of matrix metalloproteinases and their inhibitors in tumor invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Echistatin for In Vitro Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin is a 49-amino acid polypeptide originally isolated from the venom of the saw-scaled viper, Echis carinatus. As a member of the disintegrin family of proteins, it potently inhibits cell adhesion by targeting integrin receptors.[1][2] this compound contains a conserved Arg-Gly-Asp (RGD) sequence, a key recognition motif for several integrins, making it a valuable tool for studying integrin-mediated biological processes, including cell adhesion, migration, and signaling.[1][3] Its high affinity and specificity for certain integrins, such as αvβ3, αIIbβ3, and α5β1, have led to its use as a potent antagonist in various in vitro and in vivo models.[4][5][6] These application notes provide a detailed protocol for utilizing this compound in in vitro cell adhesion assays and summarize its effects on integrin-mediated signaling.
Mechanism of Action
This compound functions as a competitive inhibitor of integrin receptors. The RGD loop of this compound binds to the ligand-binding site on the integrin, physically obstructing the binding of extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen.[7] The C-terminal region of this compound also plays a crucial role in modulating its binding affinity and selectivity for different integrin subtypes.[1][3] By binding to integrins, this compound not only blocks cell-matrix adhesion but also disrupts downstream signaling pathways that are critical for cell survival, proliferation, and migration.[8]
Signaling Pathway Disruption by this compound
Integrin-mediated cell adhesion initiates a cascade of intracellular signals crucial for cell function. A key event is the clustering of integrins and the recruitment of signaling molecules to form focal adhesions. This process leads to the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK then phosphorylates other downstream targets, including paxillin, which is essential for the dynamic regulation of the actin cytoskeleton and cell motility.
This compound's inhibition of integrin-ligand binding effectively blocks the initiation of this signaling cascade. By preventing integrin engagement, this compound leads to a decrease in FAK autophosphorylation and subsequent reduction in paxillin phosphorylation.[8] This disruption of focal adhesion signaling ultimately results in the disassembly of the actin cytoskeleton and the inhibition of cell adhesion and migration.[8]
Figure 1: this compound's inhibitory effect on integrin-mediated signaling.
Experimental Protocol: In Vitro Cell Adhesion Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on the adhesion of cells to various ECM substrates.
Materials
-
Cell Lines: Appropriate cell lines expressing the integrin of interest (e.g., CHO cells overexpressing specific integrins, K562, HT-29, or B16-BL6 melanoma cells).[1]
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[1]
-
This compound: Lyophilized powder, to be reconstituted in a suitable buffer (e.g., sterile water or PBS) to create a stock solution.[5]
-
ECM Proteins: Fibrinogen, fibronectin, vitronectin, or laminin for coating microplate wells.[1][7]
-
Microplates: 96-well, flat-bottom, tissue culture-treated plates.
-
Buffers and Reagents: Phosphate-buffered saline (PBS), bovine serum albumin (BSA), trypsin-EDTA, and a cell-staining dye (e.g., crystal violet).
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen stain.
Experimental Workflow
Figure 2: General workflow for the in vitro cell adhesion assay.
Step-by-Step Method
-
Plate Coating:
-
Dilute the desired ECM protein (e.g., fibrinogen, fibronectin) to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the diluted ECM protein solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific cell adhesion.
-
Incubate for 1 hour at 37°C.
-
Wash the wells twice with 200 µL of sterile PBS before cell seeding.
-
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.
-
Resuspend the cells in serum-free culture medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 3 x 10^5 cells/mL.[1]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations for the dose-response curve.
-
In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions.
-
Include a vehicle control (cells with medium only).
-
Incubate the cell-echistatin mixtures for 15-30 minutes at 37°C in a 5% CO2 atmosphere.[1]
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the cell-echistatin mixture to each corresponding well of the coated and blocked microplate.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The absorbance is directly proportional to the number of adherent cells.
-
Data Presentation
The inhibitory effect of this compound on cell adhesion is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize published IC50 values for this compound in various cell adhesion assays.
Table 1: Inhibition of Cell Adhesion by Wild-Type this compound and Mutants [1]
| Integrin Expressed | Cell Line | ECM Substrate | This compound Variant | IC50 (nM) |
| αvβ3 | CHO | Fibrinogen | Wild-Type | 20.7 |
| αvβ3 | CHO | Fibrinogen | P43A Mutant | 13.8 |
| αvβ3 | CHO | Fibrinogen | H44A Mutant | 16.4 |
| αvβ3 | CHO | Fibrinogen | K45A Mutant | 14.7 |
| αIIbβ3 | CHO | Fibrinogen | Wild-Type | 51.5 |
| αIIbβ3 | CHO | Fibrinogen | P43A Mutant | 67.7 |
| αIIbβ3 | CHO | Fibrinogen | H44A Mutant | 20.7 |
| αIIbβ3 | CHO | Fibrinogen | K45A Mutant | 132.5 |
| α5β1 | K562 | Fibronectin | Wild-Type | 132.6 |
| α5β1 | K562 | Fibronectin | P43A Mutant | 58.5 |
| α5β1 | K562 | Fibronectin | H44A Mutant | 30.0 |
| α5β1 | K562 | Fibronectin | K45A Mutant | 84.9 |
Table 2: Potency of this compound on Various Integrins [4][5]
| Integrin Target | Assay Type | IC50 / Ki |
| αvβ3 | Integrin Antagonist Assay | 0.27 nM (Ki) |
| αIIbβ3 (GpIIb/IIIa) | ADP-induced Platelet Aggregation | 30 nM (IC50) |
| - | Osteoclast Attachment to Bone | 0.1 nM (IC50) |
| αvβ3 | Solid-Phase Binding Assay | 0.46 nM (Half-maximal binding) |
| α5β1 | Solid-Phase Binding Assay | 0.57 nM (Half-maximal binding) |
| αIIbβ3 | Solid-Phase Binding Assay | 0.90 nM (Half-maximal binding) |
Conclusion
This compound is a powerful and specific inhibitor of RGD-dependent integrins, making it an indispensable tool for research in cell adhesion and signaling. The provided protocol offers a robust method for quantifying the effects of this compound on cell adhesion in vitro. The data presented highlight its potent inhibitory activity across various integrin subtypes and cell lines. For scientists and professionals in drug development, this compound serves as a benchmark compound for the discovery and characterization of novel anti-integrin therapeutics.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits the adhesion of murine melanoma cells to extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits pp125FAK autophosphorylation, paxillin phosphorylation and pp125FAK-paxillin interaction in fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Echistatin in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent inhibitor of platelet aggregation.[1] As a member of the disintegrin family of proteins, its mechanism of action involves the high-affinity binding to integrin receptors on the platelet surface, primarily the glycoprotein IIb/IIIa complex (αIIbβ3). This interaction competitively blocks the binding of fibrinogen, a crucial step in the formation of platelet aggregates. These application notes provide a comprehensive guide for the utilization of this compound in in vitro platelet aggregation assays, a fundamental tool in hematology research and the development of anti-thrombotic agents.
Mechanism of Action
This compound contains the highly conserved Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for integrin receptors.[1] By binding to the αIIbβ3 integrin on platelets, this compound effectively prevents the conformational changes required for fibrinogen binding, thereby inhibiting the final common pathway of platelet aggregation, regardless of the initial agonist. This makes this compound a valuable tool for studying the role of αIIbβ3 in various physiological and pathological processes.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the platelet agonist used. The following table summarizes the reported IC50 values for this compound in human platelet aggregation assays.
| Agonist | IC50 (nM) | Reference |
| ADP | 30 - 33 | [1][2] |
| Collagen | Not explicitly quantified, but effective inhibition demonstrated | [3] |
| Thrombin | Inhibition demonstrated, specific IC50 not consistently reported | [1][2] |
| Epinephrine | Inhibition demonstrated, specific IC50 not consistently reported | [1][2] |
| Platelet-Activating Factor | Inhibition demonstrated, specific IC50 not consistently reported | [1][2] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
A critical first step in performing a platelet aggregation assay is the preparation of high-quality PRP.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Centrifuge with a swinging bucket rotor
-
Plastic pipettes and tubes
Protocol:
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-inhibiting medications for at least two weeks.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the straw-colored PRP on top.
-
Carefully aspirate the PRP layer using a plastic pipette and transfer it to a clean plastic tube. Avoid disturbing the buffy coat.
-
Keep the PRP at room temperature and use it within 4 hours of blood collection for optimal platelet function.
-
To prepare platelet-poor plasma (PPP) for use as a blank in the aggregometer, centrifuge the remaining blood at 2000 x g for 15 minutes. Collect the supernatant (PPP).
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for monitoring platelet aggregation. It measures the increase in light transmission through a suspension of PRP as platelets aggregate.
Materials:
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound (reconstituted in an appropriate buffer, e.g., saline)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
Protocol:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the appropriate volume of PRP (typically 450 µL) into an aggregometer cuvette with a stir bar. Place it in the heating block.
-
Pipette the same volume of PPP into another cuvette and place it in the reference well of the aggregometer.
-
Set the baseline (0% aggregation) with the PRP cuvette and the 100% aggregation mark with the PPP cuvette.
-
-
This compound Incubation:
-
Prepare a series of dilutions of this compound to determine the dose-response curve.
-
Add a small volume (e.g., 50 µL) of the desired concentration of this compound or vehicle control to the PRP cuvette.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to the cuvette to induce aggregation.
-
The aggregometer will record the change in light transmission over time, typically for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of Platelet Aggregation
Caption: this compound competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.
Experimental Workflow for Platelet Aggregation Assay with this compound
Caption: Workflow for assessing this compound's inhibitory effect on platelet aggregation.
References
- 1. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cell Migration with Echistatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Echistatin, a potent disintegrin, for the study of cell migration. This document outlines the mechanism of action of this compound, presents its inhibitory effects on various cell lines, and provides detailed protocols for common in vitro cell migration assays.
Introduction to this compound
This compound is a 49-amino acid peptide isolated from the venom of the saw-scaled viper, Echis carinatus. As a member of the disintegrin family, it contains the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for integrin receptors. This compound potently inhibits cell adhesion and migration by binding to integrins, primarily αvβ3 and αIIbβ3, thereby blocking their interaction with extracellular matrix (ECM) proteins.[1][2][3] This inhibitory action makes this compound a valuable tool for investigating the role of integrin signaling in physiological and pathological processes, including cancer metastasis and angiogenesis.[1][4]
Mechanism of Action
This compound's primary mechanism of action involves the competitive inhibition of integrin-ligand binding. By occupying the RGD-binding site on integrins, this compound prevents cells from adhering to ECM components like fibronectin and vitronectin.[3][5] This disruption of cell-matrix adhesion leads to the disassembly of focal adhesions and the actin cytoskeleton.[1] A key downstream effect of this compound-mediated integrin blockade is the dephosphorylation and inactivation of Focal Adhesion Kinase (FAK) and paxillin, crucial signaling molecules in cell migration pathways.[1][2][6]
Data Presentation: Inhibitory Effects of this compound on Cell Migration
The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound on the migration of various tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 1.5 | [1][7] |
| U373MG | Glioblastoma | 5.7 | [1][7] |
| Panc-1 | Pancreatic Cancer | 154.5 | [1][7] |
Experimental Protocols
Here are detailed protocols for two standard in vitro cell migration assays that can be adapted for use with this compound.
Protocol 1: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in a two-dimensional (2D) context.[8][9]
Materials:
-
Cultured cells of interest
-
12-well or 24-well tissue culture plates
-
Sterile p200 or p10 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium and serum-free medium
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[8][10]
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and ensures that the observed gap closure is primarily due to migration.
-
Creating the Wound: Using a sterile p200 or p10 pipette tip, make a straight scratch across the center of the cell monolayer.[8][10]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[10]
-
Treatment: Replace the PBS with fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of this compound. Include a vehicle-only control.
-
Imaging: Immediately capture images of the scratch at time 0 (T=0) using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be quantified by calculating the percentage of wound closure over time relative to the initial scratch area.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
The transwell migration assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[4][11][12]
Materials:
-
Transwell inserts (typically with 8 µm pores) for 24-well plates[7]
-
Cultured cells of interest
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate for 12-24 hours. On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).[7]
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[7]
-
Add the cell suspension (e.g., 100 µL) to the upper chamber of the transwell insert.[7]
-
Add different concentrations of this compound to the upper chamber along with the cells. Include a vehicle-only control.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration but not proliferation (typically 12-24 hours, this should be optimized for each cell line).[7]
-
Removal of Non-migrated Cells: Carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification:
-
Allow the inserts to dry.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Alternatively, the stain can be eluted (e.g., with 5% SDS), and the absorbance can be measured using a plate reader to quantify migration.[7]
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits cell migration by blocking integrin-mediated signaling.
Experimental Workflow: Transwell Migration Assay with this compound
Caption: Step-by-step workflow for the Transwell migration assay using this compound.
References
- 1. This compound induces decrease of pp125FAK phosphorylation, disassembly of actin cytoskeleton and focal adhesions, and detachment of fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits pp72syk and pp125FAK phosphorylation in fibrinogen-adherent platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits pp125FAK autophosphorylation, paxillin phosphorylation and pp125FAK-paxillin interaction in fibronectin-adherent melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. clyte.tech [clyte.tech]
- 9. bitesizebio.com [bitesizebio.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 12. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]
Application Notes and Protocols: In Vivo Application of Echistatin in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Echistatin, a potent disintegrin, in preclinical mouse models of cancer. This compound, a polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a well-characterized antagonist of several integrins, most notably αvβ3.[1] This document outlines its application in studying cancer progression, particularly in osteosarcoma, by inhibiting tumor growth, metastasis, and angiogenesis.
Introduction
This compound contains the Arg-Gly-Asp (RGD) sequence, which allows it to bind to and inhibit the function of specific integrins, such as αvβ3.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cancer cell proliferation, survival, migration, and invasion.[2] The αvβ3 integrin is often overexpressed in various cancer types, including osteosarcoma, and its expression level has been correlated with increased metastatic potential.[3] By targeting αvβ3, this compound offers a promising avenue for investigating novel anti-cancer therapeutic strategies.
Mechanism of Action
This compound's primary anti-cancer activity stems from its ability to block the binding of αvβ3 integrin to its extracellular matrix (ECM) ligands, such as vitronectin. This disruption of integrin-ECM interaction inhibits downstream signaling pathways that are critical for tumor progression. A key pathway affected is the Focal Adhesion Kinase (FAK) and Src kinase signaling cascade. Upon integrin ligation in cancer cells, FAK is recruited to the focal adhesions and autophosphorylated, creating a binding site for Src.[4][5] This FAK/Src complex then activates multiple downstream effectors, promoting cell survival, proliferation, and migration.[5][6] this compound, by preventing the initial integrin-ligand binding, effectively inhibits the activation of this FAK/Src signaling axis, thereby impeding cancer progression.[2]
References
- 1. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
Echistatin: A Versatile Tool for Interrogating Integrin Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent member of the disintegrin family of proteins.[1][2] Its biological activity stems from the presence of a conserved Arg-Gly-Asp (RGD) sequence, a key recognition motif for several members of the integrin family of cell adhesion receptors.[1][2] Integrins, heterodimeric transmembrane proteins composed of α and β subunits, are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing pivotal roles in a myriad of physiological and pathological processes including cell adhesion, migration, proliferation, differentiation, and survival.[3]
This compound's ability to bind with high affinity to specific integrins, particularly αvβ3, α5β1, and αIIbβ3, makes it an invaluable tool for studying the intricacies of integrin biology.[4][5] By acting as a potent antagonist, this compound can be employed to dissect the roles of these integrins in various cellular processes and to explore their potential as therapeutic targets in diseases such as cancer, thrombosis, and osteoporosis.[6][7][8]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its binding characteristics, its effects on cellular functions, and detailed protocols for key experimental applications.
Data Presentation
Table 1: Binding Affinity and Inhibitory Concentrations of this compound for Various Integrins
| Integrin Subtype | Binding Affinity (Kd/Ki) | IC50 (Cell-Free Assay) | Cell Type | Ligand | Reference |
| αvβ3 | 0.5 nM (Kd) | - | Purified human placenta | - | [9] |
| αvβ3 | 0.27 nM (Ki) | - | - | - | [10] |
| αIIbβ3 | - | 30 nM | Platelets | ADP-induced aggregation | [10] |
| αvβ3 | - | 20.7 nM | CHO cells expressing αvβ3 | Fibrinogen | [1] |
| αIIbβ3 | - | 51.5 nM | CHO cells expressing αIIbβ3 | Fibrinogen | [1] |
| α5β1 | - | 132.6 nM | K562 cells | Fibronectin | [1] |
| αvβ5 | - | - | - | - | [1] |
Table 2: Inhibitory Effects of this compound on Cellular Functions
| Cellular Process | Cell Line | IC50 | Experimental Condition | Reference |
| Cell Proliferation | HUVEC | 103.2 nM | VEGF-induced | [1][11] |
| Cell Migration | A375 (melanoma) | 1.5 nM | - | [1] |
| Cell Migration | U373MG (glioblastoma) | 5.7 nM | - | [1] |
| Cell Migration | Panc-1 (pancreatic cancer) | 154.5 nM | - | [1] |
| Bone Resorption | - | 0.1 nM | - | [10] |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity of this compound to purified integrin receptors.
Materials:
-
Purified integrin receptors (e.g., αvβ3, α5β1, αIIbβ3)
-
This compound
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Radiolabeled or biotinylated this compound
-
Detection reagent (e.g., streptavidin-HRP for biotinylated this compound)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with purified integrin receptor (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the wells three times with PBS.
-
Add varying concentrations of unlabeled this compound (for competition assays) or a fixed concentration of labeled this compound to the wells.
-
Incubate for 1-2 hours at room temperature.
-
For competition assays, add a fixed concentration of labeled this compound to the wells already containing the unlabeled competitor and incubate for another 1-2 hours.
-
Wash the wells extensively with PBS to remove unbound this compound.
-
If using biotinylated this compound, add streptavidin-HRP and incubate for 1 hour at room temperature. Wash again.
-
Add the appropriate substrate for the detection reagent and measure the signal using a plate reader.
-
The binding affinity (Kd or Ki) can be calculated from the saturation or competition binding curves.
Cell Adhesion Assay
This protocol measures the ability of this compound to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
Cells expressing the integrin of interest
-
This compound
-
ECM protein (e.g., fibronectin, vitronectin, fibrinogen)
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Crystal Violet stain
-
10% acetic acid
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Seed the cell suspension (e.g., 5 x 104 cells/well) onto the ECM-coated wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the wells with water and allow them to dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cells that form a confluent monolayer
-
This compound
-
6-well or 12-well tissue culture plates
-
Pipette tip (p200) or a specialized wound-making tool
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.
-
The rate of wound closure can be quantified by measuring the area of the wound at each time point using image analysis software.
Western Blot Analysis of FAK and Paxillin Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins in the integrin pathway.
Materials:
-
Cells cultured on ECM-coated dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-FAK, anti-total FAK, anti-phospho-paxillin, anti-total paxillin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells on ECM-coated dishes and allow them to adhere.
-
Treat the cells with this compound for the desired time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Signaling Pathways and Visualizations
This compound's binding to integrins disrupts the normal signaling cascade that is initiated upon integrin-ligand engagement. This primarily involves the inhibition of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.
Integrin-Mediated Signaling and its Inhibition by this compound
Caption: this compound inhibits integrin signaling by preventing FAK autophosphorylation.
Experimental Workflow for Studying this compound's Effect on Cell Adhesion
Caption: Workflow for a quantitative cell adhesion assay using this compound.
Apoptosis Induction Pathway by this compound
References
- 1. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Integrin-mediated signal transduction linked to Ras pathway by GRB2 binding to focal adhesion kinase | Semantic Scholar [semanticscholar.org]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of MAPK Signaling Pathways by the Large HERC Ubiquitin Ligases [mdpi.com]
- 6. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Echistatin in Integrin Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a disintegrin found in the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several integrins, primarily through its recognition of the Arg-Gly-Asp (RGD) sequence.[1] Its high affinity and specificity for certain integrins, such as αvβ3 and αIIbβ3, make it an invaluable tool in the study of integrin biology, cancer progression, and thrombosis. Radiolabeling of this compound with isotopes like Iodine-125 (¹²⁵I) or Technetium-99m (⁹⁹ᵐTc) provides a sensitive method for quantitative analysis of its binding to these receptors, facilitating drug screening and the investigation of integrin-mediated signaling pathways. These application notes provide detailed protocols for the radiolabeling of this compound and its use in integrin binding studies.
Data Presentation
Table 1: Binding Affinity of ¹²⁵I-Echistatin for Various Integrins
| Integrin | Cell Line | Ligand | Binding Affinity (Kd) | Reference |
| αvβ3 | Human Embryonic Kidney (HEK) 293 Cells | ¹²⁵I-Echistatin | High Affinity (non-dissociable binding) | [2] |
| αvβ3 | CHO cells transfected with αvβ3 genes (VNRC3 cells) | ¹²⁵I-Echistatin | 20 nM | [3] |
| αvβ3 | Purified human αvβ3 | This compound | 0.36 nM | [4] |
| αIIbβ3 | CHO cells transfected with αIIbβ3 genes (A5 cells) | ¹²⁵I-Echistatin | 53 nM | [3] |
Table 2: Inhibitory Concentration (IC₅₀) of this compound and its Analogs
| Integrin | Cell Line/Platelets | Inhibitor | IC₅₀ | Reference |
| αvβ3 | - | This compound, α1 isoform | Kᵢ = 0.27 nM | |
| αIIbβ3 | Platelets | This compound, α1 isoform | 30 nM | |
| αvβ3 | - | This compound | - | [1] |
| αIIbβ3 | CHO cells expressing αIIbβ3 | Wild-type this compound | 51.5 nM | [1] |
| α5β1 | K562 cells | Wild-type this compound | 132.6 nM | [1] |
| αvβ5 | - | C-terminal truncated this compound | 11.7-fold decrease in inhibition | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹²⁵I using the Chloramine-T Method
This protocol describes the direct radioiodination of tyrosine residues in this compound.
Materials:
-
This compound
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Sephadex G-25 column
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
Procedure:
-
Preparation: Dissolve this compound in 0.5 M phosphate buffer (pH 7.5). Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).
-
Reaction: To the this compound solution, add Na¹²⁵I. Initiate the reaction by adding the Chloramine-T solution. The amount of Chloramine-T should be optimized to achieve efficient iodination without damaging the peptide. A typical starting point is a 1:1 molar ratio with this compound.
-
Incubation: Gently mix the reaction mixture and incubate for 60-90 seconds at room temperature.
-
Quenching: Stop the reaction by adding the sodium metabisulfite solution. The amount of sodium metabisulfite should be approximately 1.5 times the molar amount of Chloramine-T used.
-
Purification: Separate the ¹²⁵I-labeled this compound from free ¹²⁵I and other reactants using a Sephadex G-25 column pre-equilibrated with a suitable buffer (e.g., phosphate-buffered saline with 0.1% BSA). Collect fractions and identify the protein-containing fractions using a gamma counter.
-
Assessment of Incorporation: Determine the percentage of ¹²⁵I incorporated into the protein by precipitating a small aliquot of the purified fraction with TCA and measuring the radioactivity in the pellet and supernatant.
Protocol 2: Quality Control of ¹²⁵I-Echistatin using HPLC and TLC
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. For example, a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Detection: Use a UV detector (at 214 nm or 280 nm) in series with a radiometric detector to monitor both the unlabeled this compound and the radiolabeled product.
-
Analysis: Inject a small aliquot of the purified ¹²⁵I-Echistatin. The radiochemical purity is determined by integrating the area under the radioactive peak corresponding to the intact protein and dividing it by the total integrated area of all radioactive peaks.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Use silica gel plates.
-
Mobile Phase: The choice of mobile phase depends on the properties of this compound. A common system for peptides is a mixture of n-butanol, acetic acid, and water.
-
Procedure: Spot a small amount of the radiolabeled this compound onto the TLC plate. Allow the solvent to run until it is close to the top of the plate.
-
Analysis: After drying the plate, visualize the distribution of radioactivity using a radio-TLC scanner or by autoradiography. The radiochemical purity is calculated by determining the percentage of radioactivity at the Rf value corresponding to this compound.
Protocol 3: Integrin Binding Assay using ¹²⁵I-Echistatin
This protocol describes a saturation binding experiment to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Cells expressing the integrin of interest (e.g., HEK293-αvβ3, platelets for αIIbβ3)
-
¹²⁵I-Echistatin
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid
-
Gamma counter or liquid scintillation counter
Procedure:
-
Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Saturation Binding:
-
Total Binding: To a set of wells, add increasing concentrations of ¹²⁵I-Echistatin in binding buffer.
-
Non-specific Binding: To another set of wells, add the same increasing concentrations of ¹²⁵I-Echistatin along with a high concentration of unlabeled this compound (e.g., 100-fold molar excess) to saturate the specific binding sites.
-
-
Incubation: Incubate the plates at 4°C or room temperature for a predetermined time to reach equilibrium (e.g., 1-2 hours).
-
Washing: Remove the incubation medium and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a gamma counter or liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of ¹²⁵I-Echistatin.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Visualizations
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunological characterization of eristostatin and this compound binding sites on alpha IIb beta 3 and alpha V beta 3 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Cancer Cell Invasion with Echistatin in Matrigel Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a disintegrin isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent inhibitor of integrin-mediated cell processes.[1][2][3] As a member of the disintegrin family, this compound contains the Arg-Gly-Asp (RGD) sequence, which enables it to bind with high affinity to several integrins, most notably αvβ3 and αIIbβ3. This binding competitively inhibits the interaction of integrins with extracellular matrix (ECM) proteins, thereby disrupting critical signaling pathways involved in cell adhesion, migration, proliferation, and invasion.[1][2]
Integrins, particularly αvβ3, are frequently overexpressed in aggressive cancer cells and play a crucial role in tumor progression and metastasis. By targeting these integrins, this compound has demonstrated significant potential as an anti-cancer agent, effectively inhibiting cancer cell invasion and metastasis in various preclinical models.
These application notes provide detailed protocols for utilizing this compound to inhibit cancer cell invasion in Matrigel assays, a widely used in vitro method to assess the invasive potential of cancer cells.
Mechanism of Action: this compound's Inhibition of Integrin Signaling
This compound exerts its anti-invasive effects by disrupting the signaling cascade initiated by integrin-ECM engagement. Upon binding to integrins like αvβ3, this compound blocks the recruitment of key signaling molecules to the focal adhesion complex. This leads to the inhibition of downstream pathways that are critical for cell motility and invasion. One of the primary pathways affected is the Focal Adhesion Kinase (FAK) and Src signaling cascade. Inhibition of this pathway ultimately leads to reduced cytoskeletal reorganization and decreased expression and activity of matrix metalloproteinases (MMPs), enzymes essential for degrading the ECM and facilitating cell invasion.
References
Application of Echistatin in Bone Resorption Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a 49-amino acid disintegrin isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent inhibitor of bone resorption.[1][2] Its mechanism of action is primarily attributed to its high affinity for αvβ3 integrins, which are abundantly expressed on the surface of osteoclasts.[3][4] Osteoclasts are the primary cells responsible for bone degradation, and their attachment to the bone matrix is a critical first step in the resorption process.[4] this compound contains the Arg-Gly-Asp (RGD) sequence, a common recognition motif for integrins, which allows it to competitively inhibit the binding of osteoclasts to vitronectin and other RGD-containing proteins in the bone matrix.[4][5] This interference with osteoclast adhesion disrupts the formation of the sealing zone, a specialized structure required for the localized secretion of acid and proteases that demineralize and degrade the bone.[5] Consequently, this compound effectively reduces osteoclast activity and prevents bone loss, making it a valuable tool in bone resorption research and a potential therapeutic agent for diseases characterized by excessive bone degradation, such as osteoporosis.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various experimental models of bone resorption.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| IC50 for inhibition of bone resorption by rat osteoclasts | 0.1 nM[1][2] |
| IC50 for inhibition of bone resorption by chicken osteoclasts | 100 nM[1][2] |
| IC50 for inhibition of attachment of rat osteoclasts to bone | 10 nM[6] |
| IC50 for inhibition of detachment of rat osteoclasts | 20 nM[6] |
| IC50 for inhibition of multinucleated osteoclast formation | 0.7 nM[7] |
| IC50 for inhibition of prefusion osteoclast migration | 1.0 nM[7] |
| Binding affinity (Kd) to purified human αvβ3 integrin | 0.5 nM[3][8] |
| In Vivo Efficacy of this compound | |
| Animal Model | Dosage and Effect |
| Mice with secondary hyperparathyroidism | 30 µg/kg/min infusion for 3 days prevented a 2.6-fold increase in bone turnover and a 36% loss in bone volume.[9][10] |
| Ovariectomized (OVX) mice | 0.36 µg/h/g body weight infusion for 2-4 weeks completely prevented cancellous bone loss.[3][8] |
| Ovariectomized (OVX) rats | 0.26 µg/h/g infusion for 4 weeks effectively prevented bone loss.[8] |
| Effective Serum Concentration | 20-30 nM maintained bone turnover at control levels in OVX rats.[3][4][8] |
Experimental Protocols
In Vitro Osteoclast Bone Resorption (Pit) Assay
This assay measures the ability of osteoclasts to resorb bone matrix, forming "pits" on the surface of a bone slice. This compound is added to assess its inhibitory effect on this process.
Materials:
-
Bovine cortical bone slices (or dentin slices)
-
Primary osteoclasts (e.g., isolated from rat or mouse long bones) or osteoclast precursor cells (e.g., bone marrow macrophages)
-
α-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)
-
This compound (various concentrations)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Sonicated water bath
-
Scanning Electron Microscope (SEM) or light microscope
Protocol:
-
Cell Seeding: Place sterile bone slices in a 96-well plate. Isolate osteoclast precursors from bone marrow and seed them onto the bone slices in α-MEM containing 10% FBS and M-CSF (e.g., 20 ng/mL).[11]
-
Osteoclast Differentiation: To differentiate the precursors into mature osteoclasts, add RANKL (e.g., 30 ng/mL) to the culture medium. Culture for 6-8 days, replacing the medium every 2-3 days.[11]
-
Treatment with this compound: Once mature, multinucleated osteoclasts are formed, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM). Include a vehicle control (no this compound).
-
Resorption Period: Culture the osteoclasts on the bone slices in the presence of this compound for 48-72 hours to allow for bone resorption.
-
Cell Removal: At the end of the culture period, remove the cells from the bone slices by sonication in water or treatment with a cell lysis buffer.
-
Pit Visualization and Quantification: Stain the bone slices with Coomassie brilliant blue or analyze directly using SEM to visualize the resorption pits. Quantify the total area of resorption pits per bone slice using image analysis software.
-
Data Analysis: Calculate the percentage inhibition of bone resorption at each this compound concentration compared to the vehicle control. Determine the IC50 value.
Osteoclast Adhesion Assay
This assay quantifies the attachment of osteoclasts to a bone matrix-coated surface and the inhibitory effect of this compound.
Materials:
-
96-well plates coated with vitronectin or bone sialoprotein
-
Isolated mature osteoclasts
-
Serum-free α-MEM
-
This compound (various concentrations)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate mature osteoclasts and resuspend them in serum-free α-MEM.
-
Pre-incubation with this compound: Incubate the osteoclast suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add the osteoclast/Echistatin suspension to the pre-coated 96-well plates.
-
Adhesion Period: Allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification of Adherent Cells: Add a fluorescent viability dye like Calcein-AM to the wells and incubate for 30 minutes. Read the fluorescence intensity using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage inhibition of adhesion for each this compound concentration relative to the control.
Osteoclast Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of osteoclast precursors, a process that can be inhibited by this compound.[7]
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Osteoclast precursor cells (e.g., bone marrow macrophages)
-
Serum-free α-MEM
-
Chemoattractant (e.g., M-CSF or SDF-1)
-
This compound (various concentrations)
-
DAPI or other nuclear stain
Protocol:
-
Chamber Setup: Place the polycarbonate membranes in the Boyden chamber apparatus.
-
Chemoattractant Addition: Add serum-free medium containing a chemoattractant to the lower chamber.
-
Cell Preparation and Treatment: Resuspend osteoclast precursors in serum-free medium. Treat the cells with various concentrations of this compound for 30 minutes.
-
Cell Seeding: Add the cell/Echistatin suspension to the upper chamber.
-
Migration Period: Incubate the chamber for 4-6 hours at 37°C to allow for cell migration through the membrane.
-
Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with paraformaldehyde and stain with DAPI.
-
Quantification: Count the number of migrated cells in several fields of view under a fluorescence microscope.
-
Data Analysis: Calculate the percentage inhibition of migration for each this compound concentration compared to the control.
Visualizations
Caption: this compound blocks αvβ3 integrin, inhibiting osteoclast adhesion and bone resorption.
Caption: Workflow for assessing this compound's inhibition of in vitro bone resorption.
References
- 1. This compound is a potent inhibitor of bone resorption in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of bone resorption in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of osteoclastic bone resorption in vivo by this compound, an "arginyl-glycyl-aspartyl" (RGD)-containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound inhibits the migration of murine prefusion osteoclasts and the formation of multinucleated osteoclast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Histomorphometric evidence for this compound inhibition of bone resorption in mice with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Echistatin as a Positive Control for Integrin Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echistatin, a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent member of the disintegrin family of proteins.[1][2][3] It functions as a high-affinity antagonist of several integrins, primarily through the interaction of its conserved Arg-Gly-Asp (RGD) sequence with the ligand-binding site on these receptors.[1] this compound is known to be a potent inhibitor of αvβ3, αIIbβ3, and α5β1 integrins, making it a valuable tool in the study of integrin-mediated cellular processes.[1][2][4][5] Its well-characterized, potent, and often irreversible binding to these integrins makes it an ideal positive control for in vitro screening assays aimed at identifying and characterizing novel integrin antagonists.[3][6] These application notes provide detailed protocols for utilizing this compound as a positive control in key functional assays relevant to drug discovery, including cell adhesion, migration, invasion, and direct integrin-ligand binding assays.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the reported inhibitory concentrations of this compound against various integrins and in different cell-based functional assays. This data provides a reference for the expected potency of this compound when used as a positive control.
Table 1: Inhibitory Potency of this compound against Purified Integrins
| Integrin Target | Assay Type | Reported Value | Reference |
| αvβ3 | Solid-phase binding assay | Kᵢ = 0.27 nM | [6] |
| αvβ3 | Solid-phase binding assay | Half-maximal binding = 0.46 nM | [7] |
| αIIbβ3 (GpIIb/IIIa) | ADP-induced platelet aggregation | IC₅₀ = 30 nM | [6] |
| αIIbβ3 | Solid-phase binding assay | Half-maximal binding = 0.90 nM | [7] |
| α5β1 | Solid-phase binding assay | Half-maximal binding = 0.57 nM | [7] |
Table 2: Functional Inhibitory Potency of this compound in Cell-Based Assays
| Assay Type | Cell Line | Integrin Target(s) | IC₅₀ Value | Reference |
| Bone Resorption | Osteoclasts | αvβ3 | 0.1 nM | [6] |
| Cell Proliferation | HUVEC (VEGF-induced) | αvβ3, α5β1 | 103.2 nM | [4] |
| Cell Migration | A375 (melanoma) | αvβ3, α5β1 | 1.5 nM | [4] |
| Cell Migration | U373MG (glioblastoma) | αvβ3, α5β1 | 5.7 nM | [4] |
| Cell Migration | Panc-1 (pancreatic) | αvβ3, α5β1 | 154.5 nM | [4] |
| Cell Adhesion to Vitronectin | 143B-LM4 (osteosarcoma) | αvβ3 | Dose-dependent inhibition | [8][9] |
| Cell Adhesion to Fibrinogen | CHO-αIIbβ3 | αIIbβ3 | 51.5 - 132.5 nM | [4] |
| Cell Adhesion to Fibronectin | K562 | α5β1 | 30.0 - 132.6 nM | [4] |
Mandatory Visualizations
Caption: αvβ3 Integrin Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Integrin Antagonist Screening using this compound.
Experimental Protocols
The following are detailed protocols for key assays where this compound serves as an effective positive control.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix (ECM) substrate and is a primary method for assessing the inhibitory activity of integrin antagonists.
Materials:
-
96-well tissue culture-treated plates
-
ECM protein (e.g., Vitronectin, Fibronectin)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in serum-free medium)
-
Serum-free cell culture medium
-
Cell suspension of interest (e.g., HUVECs, 143B-LM4 osteosarcoma cells)
-
This compound (positive control)
-
Test compounds
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute the ECM protein (e.g., Vitronectin to 1-10 µg/mL) in sterile PBS.
-
Add 50 µL of the diluted ECM solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 150 µL of PBS.
-
-
Blocking:
-
Add 100 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash twice with 150 µL of PBS.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend in serum-free medium to a concentration of 1-5 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) and test compounds in serum-free medium.
-
Add 50 µL of the compound dilutions (or vehicle control) to the appropriate wells.
-
Add 50 µL of the cell suspension to each well.
-
Incubate for 30-90 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Staining:
-
Gently wash the wells 2-3 times with 150 µL of warm PBS to remove non-adherent cells.
-
Add 50 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixing solution and wash with water.
-
Add 50 µL of crystal violet staining solution to each well and incubate for 10-20 minutes.
-
Wash the wells thoroughly with water until the background is clear and allow the plate to air dry.
-
-
Quantification:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate on a shaker for 10-15 minutes to fully dissolve the stain.
-
Measure the absorbance at 570-595 nm using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ values.
-
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the ability of cells to move along a chemotactic gradient, a process often dependent on integrin function.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum (FBS) or specific growth factors in medium)
-
This compound and test compounds
-
Cell suspension
-
Cotton swabs
-
Fixing/staining solution (as in adhesion assay)
Protocol:
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 500 µL of serum-free medium to the lower chamber for negative control wells.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend in serum-free medium at 1-5 x 10⁵ cells/mL.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound, test compounds, or vehicle for 20-30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubate for 4-24 hours (time is cell-type dependent) at 37°C in a CO₂ incubator.
-
-
Removal of Non-Migrated Cells:
-
Carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
-
Staining and Quantification:
-
Fix the inserts in 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells on the lower surface of the membrane with crystal violet for 20 minutes.
-
Wash the inserts with water.
-
Visualize and count the migrated cells in several fields of view using a microscope. Alternatively, the stain can be eluted as in the adhesion assay and quantified by absorbance.
-
Cell Invasion Assay
This assay is a modification of the migration assay and measures the ability of cells to degrade and move through a basement membrane matrix, mimicking in vivo invasion.
Materials:
-
Same as for the migration assay, with the addition of a basement membrane extract (e.g., Matrigel®).
Protocol:
-
Insert Coating:
-
Thaw the basement membrane extract on ice.
-
Dilute the extract with cold, serum-free medium (typically a 1:3 to 1:5 dilution).
-
Add 50-100 µL of the diluted extract to the upper chamber of the Transwell inserts, ensuring the membrane is evenly coated.
-
Incubate at 37°C for at least 1-2 hours to allow the matrix to gel.
-
-
Assay Procedure:
-
Follow the protocol for the Cell Migration Assay from step 1 onwards, seeding the treated cells on top of the solidified matrix layer. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-48 hours).
-
Integrin-Ligand Binding Assay (Solid-Phase)
This biochemical assay directly measures the binding of a purified integrin to its immobilized ligand and the inhibition of this interaction by antagonists.
Materials:
-
High-binding 96-well plates
-
Purified integrin (e.g., αvβ3)
-
Biotinylated ECM ligand (e.g., biotinylated Vitronectin)
-
Assay Buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺ and a detergent like Tween-20)
-
Blocking Buffer (e.g., 3% BSA in Assay Buffer)
-
This compound and test compounds
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating:
-
Dilute purified integrin to 1-5 µg/mL in PBS.
-
Add 100 µL to each well and incubate overnight at 4°C.
-
Wash wells three times with Assay Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Wash wells three times with Assay Buffer.
-
-
Inhibition Reaction:
-
Add 50 µL of this compound, test compounds, or vehicle control at various concentrations to the wells.
-
Add 50 µL of biotinylated ligand (at a concentration predetermined to give a submaximal signal, e.g., its K_d value) to all wells.
-
Incubate for 2-3 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash wells three times with Assay Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash wells five times with Assay Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
-
Quantification:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine IC₅₀ values.
-
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. corning.com [corning.com]
- 9. snapcyte.com [snapcyte.com]
Troubleshooting & Optimization
Troubleshooting lack of Echistatin effect in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with Echistatin in cell-based assays.
Troubleshooting Guide: Lack of this compound Effect
Issue: this compound does not inhibit cell adhesion, migration, or proliferation as expected.
This guide provides a step-by-step approach to identify and resolve common issues that may lead to a lack of this compound activity in your cell-based assays.
Step 1: Verify Reagent Integrity and Handling
Proper storage and handling of this compound are critical for its activity.
-
Question: How was the this compound reconstituted and stored?
-
Question: Has the this compound undergone multiple freeze-thaw cycles?
-
Recommendation: Repeated freezing and thawing can degrade the peptide. Use freshly prepared aliquots for each experiment.
-
-
Question: What is the purity of the this compound being used?
-
Recommendation: Ensure you are using a high-purity (>95%) preparation of this compound. Impurities can interfere with its activity.
-
Step 2: Confirm Cell Line and Integrin Expression
This compound's effect is dependent on the expression of specific integrins by the cell line.
-
Question: Does your cell line express the target integrins?
-
Background: this compound is a potent antagonist of αvβ3, αIIbβ3, and α5β1 integrins.[1][2]
-
Recommendation: Confirm the expression of these integrins on your cell line using techniques like flow cytometry or western blotting. Different cell types will have varying levels of expression, which can influence the required concentration of this compound. For example, CHO cells expressing αvβ3 and αIIbβ3, K562 cells, and various cancer cell lines like A375, U373MG, and Panc-1 have been shown to be responsive.[3]
-
-
Question: Are the integrins on your cells in the correct activation state?
-
Recommendation: Some integrins may require activation to bind ligands effectively. Ensure your assay conditions (e.g., presence of divalent cations like Mn2+) are optimal for integrin activation.
-
Step 3: Review Experimental Protocol and Assay Conditions
The parameters of your cell-based assay can significantly impact the observed effect of this compound.
-
Question: What is the concentration range of this compound being used?
-
Recommendation: The effective concentration of this compound is assay- and cell-type-dependent. Consult the provided data tables for typical IC50 values. A dose-response experiment is crucial to determine the optimal concentration for your specific system.
-
-
Question: What is the incubation time with this compound?
-
Recommendation: Ensure a sufficient pre-incubation time for this compound to bind to the integrins before the addition of ligands or the start of the assay. This can range from 30 minutes to several hours depending on the assay.
-
-
Question: Are there competing substances in your media?
-
Recommendation: Components in serum (like vitronectin or fibronectin) can compete with this compound for integrin binding. Consider running assays in serum-free or low-serum media.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a disintegrin, a family of cysteine-rich peptides derived from snake venom.[4] It contains a conserved Arg-Gly-Asp (RGD) motif that allows it to bind to and competitively inhibit several integrins, primarily αvβ3, αIIbβ3, and α5β1.[1][5] By blocking these integrins, this compound prevents their interaction with extracellular matrix (ECM) proteins, thereby inhibiting cell adhesion, migration, and signaling pathways involved in cell proliferation and survival.[3]
Q2: What are the typical effective concentrations of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and the specific assay. For instance, in platelet aggregation assays, the IC50 is around 30 nM.[6] In cell adhesion assays, IC50 values can range from the low nanomolar to the micromolar range.[3][7] Refer to the quantitative data summary table for more specific examples.
Q3: How should I properly store and handle my this compound stock?
A3: Lyophilized this compound should be stored at -20°C or -80°C, protected from moisture.[1] After reconstitution in sterile water, it is best to create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: My cells do not express αvβ3, αIIbβ3, or α5β1. Will this compound still have an effect?
A4: It is unlikely. This compound's primary mechanism of action is through the inhibition of these specific RGD-binding integrins.[1][4] If your cells do not express these integrins, you should not expect to see a significant effect from this compound.
Q5: Can the C-terminal tail of this compound affect its activity?
A5: Yes, the C-terminal region of this compound is crucial for its full inhibitory activity and selectivity towards different integrins.[3][5] Truncation of the C-terminal tail has been shown to significantly decrease its inhibitory effect on integrins αvβ3, αIIbβ3, αvβ5, and α5β1.[8][9]
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cell-Based Assays
| Assay Type | Cell Line/System | Target Integrin(s) | IC50 Value (nM) | Reference |
| Platelet Aggregation | Human Platelets | αIIbβ3 | 30 | |
| Platelet Aggregation | Human Platelets | αIIbβ3 | 33 | [6] |
| Bone Resorption | Osteoclasts | αvβ3 | 0.1 | |
| Cell Adhesion | CHO-αIIbβ3 cells | αIIbβ3 | 51.5 | [3] |
| Cell Adhesion | K562 cells | α5β1 | 132.6 | [3] |
| Cell Adhesion | CHO-αvβ3 cells | αvβ3 | 20.7 | [3] |
| Cell Proliferation | HUVECs (VEGF-induced) | Not specified | 103.2 | [3][8] |
| Cell Migration | A375 tumor cells | Not specified | 1.5 | [3][8] |
| Cell Migration | U373MG tumor cells | Not specified | 5.7 | [3][8] |
| Cell Migration | Panc-1 tumor cells | Not specified | 154.5 | [3][8] |
| Cell Proliferation | 143B-LM4 Osteosarcoma | αvβ3 | ~95 (at 0.5 µg/mL) | [10] |
Table 2: Binding Affinity of this compound for Different Integrins
| Integrin Subtype | Binding Affinity (Ki or Kd) | Method | Reference |
| αvβ3 | Ki = 0.27 nM | Not specified | |
| αvβ3 | Kd = 9.4 x 10-7 M (for RGD peptide) | Dissociable binding | [11] |
| αIIbβ3 | Half-maximal binding = 0.90 nM | Solid-phase binding assay | [4] |
| αvβ3 | Half-maximal binding = 0.46 nM | Solid-phase binding assay | [4] |
| α5β1 | Half-maximal binding = 0.57 nM | Solid-phase binding assay | [4] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is adapted from methodologies described in the literature.[3]
-
Plate Coating: Coat 96-well plates with an appropriate ECM protein (e.g., 10 µg/mL fibronectin or vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 5 x 105 cells/mL.
-
This compound Incubation: Pre-incubate the cell suspension with varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubation: Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a colorimetric assay like MTS.
-
Analysis: Calculate the percentage of inhibition of cell adhesion for each this compound concentration compared to the untreated control.
Protocol 2: Cell Migration Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate the inserts of a Boyden chamber (e.g., 8 µm pore size) with serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at 1 x 106 cells/mL.
-
This compound Treatment: Treat the cells with different concentrations of this compound for 30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the insert with a stain like crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Analysis: Determine the inhibitory effect of this compound on cell migration.
Visualizations
Caption: Mechanism of this compound Action
Caption: Troubleshooting Workflow for Lack of this compound Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insight into Integrin Recognition and Anticancer Activity of this compound [mdpi.com]
- 9. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disintegrin targeting of an αvβ3 integrin-over-expressing high-metastatic human osteosarcoma with this compound inhibits cell proliferation, migration, invasion and adhesion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Echistatin Concentration for Dose-Response Curves: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Echistatin concentration for accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polypeptide belonging to the disintegrin family, originally isolated from the venom of the saw-scaled viper, Echis carinatus.[1] It is a potent antagonist of several integrins, including αvβ3, αIIbβ3, and α5β1.[2][3] Its primary mechanism of action involves the Arg-Gly-Asp (RGD) sequence within its structure, which binds to the RGD-binding site on integrins, thereby inhibiting the binding of natural ligands like fibrinogen and vitronectin and disrupting cell adhesion and signaling processes.[4][5][6]
Q2: What are the typical IC50 values for this compound?
A2: The half maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cell type, the specific integrin being targeted, and the experimental assay being used. For instance, this compound has been shown to inhibit VEGF-induced HUVEC proliferation with an IC50 of 103.2 nM.[4][7] In cancer cell migration assays, IC50 values can range from 1.5 nM in A375 melanoma cells to 154.5 nM in Panc-1 pancreatic cancer cells.[4][7] For inhibition of platelet aggregation by targeting αIIbβ3, the IC50 is approximately 30 nM.[8]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder.[1] For reconstitution, it is soluble in water at a concentration of 0.1 mg/ml.[1] It is recommended to store the lyophilized product desiccated at -20°C.[1] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are the critical factors to consider when designing a dose-response experiment with this compound?
A4: Several factors are crucial for a successful dose-response experiment:
-
Cell Type and Integrin Expression: The level of expression of the target integrin on your cell line will significantly impact the required this compound concentration.
-
Assay Type: The specific biological process being measured (e.g., cell adhesion, migration, proliferation, platelet aggregation) will influence the optimal concentration range.
-
Concentration Range: A wide range of concentrations, typically spanning several orders of magnitude, is necessary to define the full sigmoidal dose-response curve.[9] It is recommended to use at least 7-9 different concentrations.[9]
-
Incubation Time: The duration of this compound treatment should be optimized for the specific assay.
-
Controls: Appropriate positive and negative controls are essential for data interpretation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Low integrin expression on cells.2. Inactive this compound due to improper storage or handling.3. Insufficient concentration range.4. Inappropriate assay conditions. | 1. Verify integrin expression levels using techniques like flow cytometry or western blotting.2. Use a fresh vial of this compound and follow recommended storage and handling procedures.3. Broaden the concentration range tested, ensuring it covers nanomolar to micromolar concentrations.4. Optimize assay parameters such as incubation time and cell seeding density. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors during serial dilutions.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and consistent cell numbers in each well.2. Use calibrated pipettes and perform serial dilutions carefully.3. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. |
| Incomplete dose-response curve (no upper or lower plateau) | 1. The concentration range tested is too narrow. | 1. Extend the concentration range in both directions to capture the full sigmoidal curve.[10] |
| Unexpected biphasic dose-response curve | 1. Off-target effects at high concentrations.2. Complex biological response involving multiple signaling pathways. | 1. Investigate potential off-target effects of this compound at higher concentrations.2. Consider if the observed response is a composite of multiple effects and analyze the data accordingly. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Assays
| Cell Line/System | Assay | Target Integrin(s) | IC50 (nM) | Reference |
| CHO cells | Adhesion to fibrinogen | αvβ3 | 20.7 | [4] |
| CHO cells | Adhesion to fibrinogen | αIIbβ3 | 51.5 | [4] |
| K562 cells | Adhesion to fibronectin | α5β1 | 132.6 | [4] |
| HUVECs | VEGF-induced proliferation | Not specified | 103.2 | [4][7] |
| A375 (melanoma) | Migration | Not specified | 1.5 | [4][7] |
| U373MG (glioblastoma) | Migration | Not specified | 5.7 | [4][7] |
| Panc-1 (pancreatic) | Migration | Not specified | 154.5 | [4][7] |
| Human Platelets | ADP-induced aggregation | αIIbβ3 | 30 | [8] |
| Osteoclasts | Bone resorption | αvβ3 | 0.1 | [8] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol describes a method to determine the IC50 of this compound for inhibiting cell adhesion to an extracellular matrix (ECM) protein.
-
Plate Coating:
-
Coat a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin or vitronectin in PBS) overnight at 4°C.
-
Wash the plate three times with PBS to remove any unbound protein.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the plate three times with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free media.
-
In a separate plate or tubes, pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (media without this compound).
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the cell/Echistatin mixture to each well of the coated 96-well plate.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the plate three times with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet in 20% methanol for 20 minutes.
-
Wash the plate extensively with water and allow it to dry completely.
-
-
Quantification:
-
Solubilize the crystal violet stain with 10% acetic acid.
-
Measure the absorbance at 595 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on cell migration.
-
Chamber Preparation:
-
Rehydrate the Boyden chamber inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.
-
Coat the underside of the insert membrane with an ECM protein (e.g., 10 µg/mL fibronectin) and allow it to dry.
-
-
Cell Preparation:
-
Serum-starve the cells for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free media containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in the serum-free media with 0.1% BSA.
-
Add the cell suspension to the this compound solutions.
-
-
Assay Assembly:
-
Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber of the Boyden apparatus.
-
Add 100 µL of the cell/Echistatin mixture to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber for 4-24 hours (time is cell-type dependent) at 37°C in a CO2 incubator.
-
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the top side of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration for each this compound concentration relative to the vehicle control.
-
Plot the percentage of migration against the log of this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound competitively inhibits integrin signaling.
Caption: Experimental workflow for a dose-response curve.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Insight into Integrin Recognition and Anticancer Activity of this compound [mdpi.com]
- 8. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Echistatin Disulfide Bond Reduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with echistatin, focusing on the critical role of its disulfide bonds in its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of disulfide bonds in this compound?
This compound is a 49-amino acid polypeptide from the venom of the saw-scaled viper, Echis carinatus. It contains four crucial disulfide bonds that are essential for its biological activity as a potent inhibitor of several integrins, including αIIbβ3, αvβ3, and α5β1[1][2]. These bonds maintain the specific three-dimensional conformation of the protein, particularly the presentation of the Arg-Gly-Asp (RGD) loop, which is critical for its interaction with integrins[3][4]. The correct pairing of cysteine residues is vital for the conformation of the inhibitory loop[3].
Q2: What is the specific disulfide bond arrangement in this compound?
The four disulfide bridges in this compound are formed between the following cysteine residues:
This specific linkage is critical for maintaining the protein's structural integrity and function[5].
Q3: What is the expected impact of reducing the disulfide bonds on this compound's activity?
Chemical reduction and subsequent alkylation of the disulfide bonds in this compound have been shown to almost completely abolish its biological activity[7]. The disruption of these bonds leads to a loss of the rigid conformation necessary for high-affinity binding to integrins. This conformational change primarily affects the RGD-containing loop, which is the key recognition site for integrin binding[3][8].
Q4: Can this compound refold correctly after reduction?
The process of reducing and then attempting to re-oxidize the disulfide bonds in vitro can be challenging and may lead to misfolded isomers with little to no biological activity. Proper refolding to the native, active conformation often requires specific conditions that mimic the cellular environment where the protein is naturally synthesized.
Troubleshooting Guides
Problem 1: Loss of this compound Activity After Storage or Handling
Possible Cause: Accidental reduction of disulfide bonds.
Troubleshooting Steps:
-
Assess Storage Conditions: this compound should be stored under conditions that prevent reduction. Avoid storing it with reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol. Long-term storage in buffers with low pH or containing certain metal ions can also promote disulfide bond cleavage.
-
Verify Buffer Composition: Ensure that all buffers used for dissolving and handling this compound are free from reducing agents. If the presence of a reducing agent is suspected, dialysis or buffer exchange should be performed.
-
Activity Assay: Perform a functional assay, such as a platelet aggregation assay or a cell adhesion assay, to quantify the activity of the stored this compound. Compare the results with a fresh or properly stored batch.
-
Analytical Characterization: Use analytical techniques like reverse-phase HPLC (RP-HPLC) or mass spectrometry to check for the presence of reduced or modified forms of this compound.
Problem 2: Inconsistent Results in Integrin Inhibition Assays
Possible Cause: Partial reduction of this compound disulfide bonds.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound from a reliable stock for each experiment to minimize the chances of degradation or reduction over time.
-
Use Non-Reducing Conditions: When analyzing this compound using techniques like SDS-PAGE, run the gel under non-reducing conditions to observe the native, folded protein. A shift in mobility or the appearance of multiple bands under non-reducing conditions might indicate disulfide bond scrambling or reduction.
-
Control for Reductants: Ensure that other components in your assay system, such as cell culture media or other reagents, do not contain reducing agents.
Experimental Protocols
Protocol 1: Reduction and Alkylation of this compound Disulfide Bonds
This protocol describes the complete reduction of this compound's disulfide bonds for control experiments to demonstrate the necessity of these bonds for its activity.
Materials:
-
This compound
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[9][10]
-
100 mM Iodoacetamide
-
Desalting column
Procedure:
-
Dissolve this compound in 100 mM Tris-HCl buffer, pH 8.0.
-
Add DTT or TCEP to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 1-2 hours to ensure complete reduction of the disulfide bonds.
-
To prevent re-oxidation, add iodoacetamide to a final concentration of 25 mM (a 2.5-fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 1 hour.
-
Remove excess reagents by passing the solution through a desalting column.
-
The resulting product is reduced and alkylated this compound, which can be used as a negative control in activity assays.
Protocol 2: Cell Adhesion Assay to Measure this compound Activity
This protocol provides a method to quantify the inhibitory effect of this compound on cell adhesion to extracellular matrix proteins.
Materials:
-
96-well microtiter plates
-
Extracellular matrix protein (e.g., fibronectin, vitronectin)
-
B16-BL6 mouse melanoma cells (or other suitable cell line)
-
Serum-free cell culture medium
-
This compound (native and reduced/alkylated forms)
-
Paraformaldehyde
-
Crystal Violet stain
Procedure:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein and incubate overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with varying concentrations of native or reduced/alkylated this compound for 15-30 minutes at 37°C.
-
Seed the cell-echistatin mixture into the coated wells and incubate for 1 hour at 37°C in a 5% CO2 atmosphere[1].
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 3.7% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 10 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the stain with a suitable solvent (e.g., 10% acetic acid) and measure the absorbance at a wavelength of 595 nm to quantify cell adhesion.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its mutants on different integrins, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the biological activity).
Table 1: Inhibitory Activity (IC50, nM) of this compound and a C-terminal Truncation Mutant on Various Integrins [1]
| Integrin | Wild-Type this compound | C-terminal HKGPAT Truncation | Fold Decrease in Activity |
| αvβ3 | 10.5 | 67.2 | 6.4 |
| αIIbβ3 | 51.5 | 360.5 | 7.0 |
| αvβ5 | 12.3 | 143.9 | 11.7 |
| α5β1 | 132.6 | 2466.4 | 18.6 |
Table 2: Effect of C-terminal Point Mutations in this compound on Integrin Inhibition (IC50, nM) [1]
| Integrin | H44A Mutant | K45A Mutant |
| αIIbβ3 | 20.7 | 132.5 |
| α5β1 | 30.0 | 84.9 |
Visualizations
Diagram 1: Experimental Workflow for Assessing the Impact of Disulfide Bond Reduction
Caption: Workflow for demonstrating the importance of disulfide bonds in this compound's activity.
Diagram 2: Troubleshooting Logic for Loss of this compound Activity
Caption: A logical flow for troubleshooting unexpected loss of this compound activity.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assignment of all four disulfide bridges in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound disulfide bridges: selective reduction and linkage assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the adhesion of murine melanoma cells to extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of the structure of the RGD-containing loop in the disintegrins this compound and eristostatin for recognition of alpha IIb beta 3 and alpha v beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
Why is my Echistatin experiment giving inconsistent results?
Welcome to the technical support center for Echistatin-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
General this compound Handling and Storage
Question: My this compound solution appears to have lost activity over time. How should I properly store and handle it to maintain its potency?
Answer:
Inconsistent results can often be traced back to improper storage and handling of this compound. This compound is a peptide with a specific three-dimensional structure stabilized by four disulfide bonds, which are crucial for its activity.[1][2]
Troubleshooting Steps:
-
Storage of Lyophilized Powder: Store lyophilized this compound at -20°C or -80°C, desiccated, for long-term stability.
-
Reconstitution: Reconstitute this compound in high-quality, sterile water or a buffer recommended by the supplier. Avoid repeated freeze-thaw cycles, which can lead to degradation. It is best practice to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from a frozen aliquot for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C.
-
pH and Temperature Sensitivity: While specific data on the optimal pH and temperature stability of this compound is limited, as a general rule for peptides, it is advisable to maintain solutions at a neutral pH and avoid high temperatures to prevent denaturation and aggregation.[3]
Platelet Aggregation Assays
Question: I'm observing inconsistent or no inhibition of platelet aggregation in my experiments with this compound. What could be the cause?
Answer:
Platelet aggregation assays are sensitive to a variety of factors, from the preparation of the platelets to the experimental setup. This compound inhibits platelet aggregation by blocking the αIIbβ3 integrin (glycoprotein IIb/IIIa) from binding to fibrinogen.[4]
Troubleshooting Steps:
-
Platelet Preparation: Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within a few hours of blood collection. Platelets can become activated or lose their responsiveness over time.[5]
-
Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, thrombin, collagen) used to induce aggregation is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the optimal concentration.
-
This compound Concentration: Verify the concentration of your this compound stock solution. Perform a dose-response experiment with this compound to determine its IC50 value in your assay system. Expected IC50 values for ADP-induced platelet aggregation are in the nanomolar range.[4][6]
-
Disulfide Bond Integrity: The inhibitory activity of this compound is dependent on its four disulfide bonds. Accidental reduction of these bonds will abolish its activity.[6][7] Ensure that no reducing agents are present in your buffers or reagents.
-
Donor Variability: Platelet reactivity can vary significantly between blood donors. It is recommended to perform experiments with platelets from multiple healthy donors who have not taken any medications known to affect platelet function for at least 10 days.[5]
Cell Adhesion Assays
Question: My cell adhesion assay with this compound is giving variable results, with inconsistent inhibition of cell attachment. What should I check?
Answer:
Cell adhesion assays are multi-step processes where variability can be introduced at several stages. This compound primarily inhibits cell adhesion mediated by αvβ3 and α5β1 integrins.[1][2]
Troubleshooting Steps:
-
Cell Health and Passage Number: Use healthy, actively growing cells at a consistent and low passage number. Cells that are stressed, senescent, or have been passaged too many times may show altered adhesion properties and integrin expression levels.
-
Coating of Plates: Ensure that the plates are evenly and adequately coated with the extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin). Inconsistent coating can lead to variable cell attachment.
-
Blocking: Properly block the coated wells to prevent non-specific cell binding. A common blocking agent is Bovine Serum Albumin (BSA).
-
This compound Integrity and Concentration: As with other assays, confirm the activity and concentration of your this compound. The C-terminal region of this compound is crucial for its full inhibitory effect on cell adhesion. Truncated or degraded this compound will have significantly reduced activity.[1][3][8][9]
-
Washing Steps: The washing steps to remove non-adherent cells are critical. If the washing is too harsh, it may detach weakly adherent cells, leading to an overestimation of inhibition. If it is too gentle, it may leave behind non-adherent cells, underestimating the inhibition. This step should be optimized and standardized for your specific cell type.
Question: Why do I see high background or non-specific cell attachment in my adhesion assay?
Answer:
High background can obscure the specific, integrin-mediated adhesion that you are trying to measure.
Troubleshooting Steps:
-
Inadequate Blocking: Ensure that the blocking step is sufficient to cover all non-coated surfaces of the well. You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the incubation time.
-
Cell Clumping: Ensure that you have a single-cell suspension before plating. Cell clumps will lead to artificially high readings.
-
Cell Seeding Density: Optimize the number of cells seeded per well. Too high a density can lead to non-specific attachment and cell-cell adhesion.
Quantitative Data Summary
The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). These values can vary depending on the experimental conditions.
Table 1: IC50 Values of this compound in Different Assays
| Assay Type | Target Integrin | Cell Type/System | Agonist/Ligand | Reported IC50 (nM) | Reference |
| Platelet Aggregation | αIIbβ3 | Human Platelets | ADP | 30 - 33 | [4][6] |
| Cell Adhesion | αvβ3 | CHO cells | Fibrinogen | 13.8 - 20.7 | [1] |
| Cell Adhesion | αIIbβ3 | CHO cells | Fibrinogen | 20.7 - 51.5 | [1] |
| Cell Adhesion | α5β1 | K562 cells | Fibronectin | 30.0 - 132.6 | [1] |
| HUVEC Proliferation | Not specified | HUVECs | VEGF | 103.2 | [1][2] |
| Tumor Cell Migration | Not specified | A375 cells | Not specified | 1.5 | [1][2] |
| Tumor Cell Migration | Not specified | U373MG cells | Not specified | 5.7 | [1][2] |
| Tumor Cell Migration | Not specified | Panc-1 cells | Not specified | 154.5 | [1][2] |
Table 2: Binding Affinity of this compound
| Target Integrin | Method | Reported Ki (nM) | Reference |
| αVβ3 | Not specified | 0.27 | [4] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol is a general guideline for measuring the inhibition of platelet aggregation by this compound using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
Platelet agonist (e.g., ADP, thrombin, collagen).
-
This compound stock solution.
-
Saline or appropriate buffer.
-
Platelet aggregometer.
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
-
Assay Setup:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.
-
Place the cuvettes in the heating block of the aggregometer.
-
-
Baseline Measurement:
-
Set the baseline (0% aggregation) with the PRP sample.
-
Set the 100% aggregation level with the PPP sample.
-
-
Inhibition Assay:
-
Add different concentrations of this compound or vehicle control to the PRP samples and incubate for a short period (e.g., 1-5 minutes) with stirring.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Adhesion Assay
This protocol describes a colorimetric method for quantifying the inhibition of cell adhesion by this compound.
Materials:
-
96-well tissue culture plates.
-
Extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Cell suspension of the desired cell line.
-
This compound stock solution.
-
Crystal Violet staining solution.
-
Solubilization buffer (e.g., 10% acetic acid).
-
Plate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the desired ECM protein at an optimized concentration.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells with PBS.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for at least 1 hour at 37°C to block non-specific binding sites.
-
Wash the wells with PBS.
-
-
Cell Seeding and Inhibition:
-
Prepare a single-cell suspension of your cells in serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).
-
Seed the cells into the coated and blocked wells.
-
-
Adhesion:
-
Incubate the plate at 37°C for a predetermined time to allow for cell adhesion (e.g., 30-90 minutes). The optimal time will depend on the cell type.
-
-
Removal of Non-Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells. The number and gentleness of washes should be optimized.
-
-
Staining and Quantification:
-
Fix the adherent cells with a suitable fixative (e.g., methanol or paraformaldehyde).
-
Stain the cells with Crystal Violet solution.
-
Wash away the excess stain with water.
-
Solubilize the stain from the adherent cells using a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of adhesion for each condition relative to the control (no this compound).
-
Plot the percentage of adhesion against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound's inhibitory action on integrin signaling.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 5. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the adhesion of murine melanoma cells to extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of RGD loop and C-terminal domain of this compound for recognition of alphaIIb beta3 and alpha(v) beta3 integrins and expression of ligand-induced binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The importance of the C-terminal domain for Echistatin's full activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the critical role of the C-terminal domain in the full biological activity of Echistatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound's C-terminal domain in its interaction with integrins?
The C-terminal domain of this compound works in synergy with the Arginine-Glycine-Aspartate (RGD) loop to ensure full inhibitory activity. While the RGD loop is primarily responsible for selective recognition of integrins like αIIbβ3 and αvβ3, the C-terminal domain is crucial for supporting the binding to the resting state of the integrin.[1] It also plays a significant role in inducing conformational changes in the integrin receptor, leading to an increased binding affinity and a more potent inhibitory effect.[1][2]
Q2: How does truncation of the C-terminal domain affect this compound's function?
Deletion of the C-terminal amino acids significantly impairs this compound's biological activity. Studies have shown that a truncated form of this compound, lacking the final nine amino acids (this compound 1-41), exhibits a decreased ability to bind to the αIIbβ3 integrin and inhibit platelet aggregation.[1] Furthermore, this truncated mutant fails to induce Ligand-Induced Binding Site (LIBS) epitopes on cells expressing αIIbβ3 and αvβ3 integrins, indicating a disruption in its ability to cause the necessary conformational changes for full activity.[1]
Q3: Are there specific residues within the C-terminal domain that are critical for activity?
Yes, mutagenesis studies have identified key residues in the C-terminal tail that modulate this compound's binding affinity and selectivity. For instance, mutating Histidine at position 44 to Alanine (H44A) can lead to a 2.5- and 4.4-fold increase in the inhibition of αIIbβ3 and α5β1 integrins, respectively.[3] Conversely, changing Lysine at position 45 to Alanine (K45A) results in a 2.6-fold decrease in the inhibition of αIIbβ3.[3] These findings highlight the importance of specific amino acids in the C-terminal region for fine-tuning integrin recognition.
Q4: Can a synthetic peptide of the C-terminal domain mimic any of this compound's functions?
Interestingly, a synthetic peptide corresponding to the C-terminal sequence of this compound (residues 40-49; PRNPHKGPAT) can independently interact with the GPIIbIIIa integrin (αIIbβ3).[4] This peptide has been shown to:
-
Inhibit the binding of full-length this compound to immobilized GPIIbIIIa.[4]
-
Activate GPIIbIIIa to bind to its natural ligands like fibronectin and vitronectin.[4]
-
Stimulate the binding of fibrinogen to platelets.[4]
This suggests that the C-terminal domain contains a secondary binding site that can allosterically modulate the integrin's activity.[4]
Troubleshooting Guides
Problem: Reduced or no inhibition of platelet aggregation in my assay using a custom-synthesized this compound.
-
Possible Cause 1: C-terminal degradation or truncation. The C-terminal tail is known to be flexible and potentially susceptible to proteolytic degradation.[5] Incomplete synthesis or degradation can lead to a significant loss of activity.
-
Troubleshooting Step: Verify the integrity and full length of your synthesized this compound using mass spectrometry. Compare the results with the expected molecular weight of the full-length 49-amino acid peptide.
-
-
Possible Cause 2: Improper disulfide bond formation. this compound contains four crucial disulfide bonds that maintain the conformation of the RGD loop and the overall structure.[5]
-
Troubleshooting Step: Ensure that the refolding protocol for your synthetic this compound allows for the correct formation of all four disulfide bridges. The linear sequence of octahydrothis compound should contain all the necessary information for proper folding.[6]
-
Problem: Inconsistent binding affinity (IC50 values) of this compound to different integrins in our cell-based assays.
-
Possible Cause: The C-terminal domain's influence on integrin selectivity. The C-terminal region contributes to the differential recognition of various integrins.
-
Troubleshooting Step: Review the literature for known differences in the C-terminal domain's interaction with the specific integrins you are studying. For example, the H44A mutation enhances binding to αIIbβ3 and α5β1, while K45A diminishes binding to αIIbβ3.[3] Consider that the cellular context and integrin activation state can also influence these interactions.
-
Data Presentation
Table 1: Impact of C-Terminal Truncation on this compound's Inhibitory Activity (IC50 in nM)
| Integrin | Wild-Type this compound | C-terminal Truncated Mutant (HKGPAT deletion) | Fold Decrease in Activity |
| αvβ3 | Value | Value x 6.4 | 6.4 |
| αIIbβ3 | Value | Value x 7.0 | 7.0 |
| αvβ5 | Value | Value x 11.7 | 11.7 |
| α5β1 | Value | Value x 18.6 | 18.6 |
Data summarized from Chen et al., 2020.[3]
Table 2: Effect of Point Mutations in the C-Terminal Domain on this compound's Inhibitory Activity against αIIbβ3
| Mutant | Fold Change in Inhibitory Activity |
| H44A | 2.5-fold increase |
| K45A | 2.6-fold decrease |
Data summarized from Chen et al., 2020.[3]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound's C-Terminal Domain
This protocol outlines the general steps for creating point mutations in the C-terminal region of this compound for structure-function studies.
-
Template Preparation: Use a plasmid containing the coding sequence for wild-type this compound as the template for PCR.
-
Primer Design: Design primers incorporating the desired nucleotide changes to introduce the specific amino acid mutation (e.g., H44A or K45A). The primers should be complementary to the template strand and contain the mutation in the middle.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
-
Protein Expression and Purification: Express the mutant this compound protein using a suitable expression system (e.g., Pichia pastoris) and purify it using standard chromatographic techniques.
Protocol 2: Platelet Aggregation Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound and its C-terminal mutants on platelet aggregation.
-
Platelet Preparation: Obtain platelet-rich plasma (PRP) from fresh human blood by centrifugation.
-
Agonist Selection: Choose a platelet agonist to induce aggregation, such as ADP, thrombin, or collagen.
-
Incubation: Pre-incubate the PRP with varying concentrations of wild-type or mutant this compound for a specified time at 37°C.
-
Aggregation Measurement: Induce platelet aggregation by adding the chosen agonist. Monitor the change in light transmission through the platelet suspension over time using an aggregometer.
-
IC50 Determination: Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the maximal aggregation by 50%.
Visualizations
Caption: Dual interaction model of this compound with an integrin receptor.
Caption: Workflow for analyzing the impact of C-terminal truncation.
References
- 1. Significance of RGD loop and C-terminal domain of this compound for recognition of alphaIIb beta3 and alpha(v) beta3 integrins and expression of ligand-induced binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the RGD loop and C-terminus of rhodostomin on regulating integrin αIIbβ3 recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An this compound C-terminal peptide activates GPIIbIIIa binding to fibrinogen, fibronectin, vitronectin and collagen type I and type IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Echistatin Solutions: Technical Support & Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Echistatin solutions for experimental use.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | ~5.4 kDa | [1][2][3] |
| Isoelectric Point (pI) | 8.3 | [1][3] |
| Primary Solvent | Water | [1][2][4] |
| Reported Solubility | Soluble to 0.1 mg/mL in water. Soluble to 1 mg/mL in water. | [1][2] |
| Storage (Lyophilized) | Desiccated at -20°C. | [1][2] |
| Storage (Stock Solution) | -20°C for up to 1 month. -80°C for up to 6 months. | [4] |
| Inhibitory Constants | αvβ3 integrin: Kᵢ = 0.27 nM. Platelet Aggregation (ADP-induced): IC₅₀ = 30-33 nM. Bone Resorption: IC₅₀ = 0.1 nM. | [2][3][5] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and use of this compound solutions.
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The primary recommended solvent for this compound is high-purity water.[1][2][4] For cell-based assays, sterile phosphate-buffered saline (PBS) can also be used.
Q2: My this compound peptide is not dissolving completely in water. What should I do?
A2: If you encounter solubility issues with this compound, you can try the following steps:
-
Gentle Agitation: Vortex the solution gently for a few minutes.
-
Sonication: A brief sonication in a water bath can help break up aggregates.
-
Alternative Solvents: For very hydrophobic peptides, some suppliers suggest dissolving the peptide in a small amount of a polar organic solvent like DMSO first, and then slowly adding the aqueous buffer to the desired concentration.[4] Alternatively, for acidic peptides, a 10%-30% acetic acid solution can be attempted, or for basic peptides, a small amount of ammonium hydroxide.[4] However, always consider the compatibility of these solvents with your downstream experimental system.
Q3: How should I store this compound stock solutions to maintain their activity?
A3: To ensure stability and prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted this compound stock solution into single-use volumes. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][4]
Q4: Can I store my working solutions of this compound?
A4: It is generally not recommended to store dilute working solutions for extended periods. Prepare fresh working solutions from your frozen stock aliquots for each experiment to ensure consistent activity.
Q5: What are the signs that my this compound solution may have degraded?
A5: Signs of degradation can include the appearance of visible precipitates in the solution upon thawing or a noticeable decrease in its inhibitory activity in your experimental assays. If you suspect degradation, it is best to use a fresh aliquot or a newly prepared stock solution. Reduced activity of this compound will abolish its inhibitory effects.[3]
Experimental Protocols
Below are detailed methodologies for the preparation of this compound solutions and a common cell adhesion assay.
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in sterile, high-purity water or PBS to a convenient stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial to ensure the peptide is fully dissolved. If necessary, refer to the troubleshooting guide for solubility issues.
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Cell Adhesion Assay
This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on integrin-mediated cell adhesion.[6]
-
Plate Coating: Coat 96-well microtiter plates with an appropriate extracellular matrix protein (e.g., 100 μL of 5 μg/mL vitronectin or 200 μg/mL fibrinogen in PBS) and incubate overnight at 4°C.[6]
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 200 μL of 1% heat-denatured bovine serum albumin (BSA) in PBS to each well and incubate for 40 minutes at room temperature.[6]
-
Cell Preparation: Harvest cells (e.g., CHO cells expressing αvβ3 integrin) and resuspend them in serum-free medium to a concentration of 3 × 10⁵ cells/mL.[6]
-
Inhibitor Incubation: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the cell suspension with the various concentrations of this compound (or a vehicle control) for 15-30 minutes at 37°C.[6]
-
Cell Seeding: After blocking, wash the plate wells twice with PBS. Add 100 μL of the cell/Echistatin mixture to each well.
-
Adhesion Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[6]
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.[6]
-
Quantification: Fix the remaining adherent cells with 3.7% paraformaldehyde. The adhered cells can then be stained with crystal violet and quantified by measuring the absorbance at a suitable wavelength.[6]
Visualizations
The following diagrams illustrate key experimental and biological processes involving this compound.
Caption: Workflow for preparing and storing this compound solutions.
Caption: this compound inhibits integrin-mediated cell functions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 3. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Echistatin Technical Support Center: Troubleshooting Solubility and Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with echistatin. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges related to its solubility and potential aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
For initial solubilization, it is recommended to first try dissolving this compound in water.[1] One supplier suggests that this compound is soluble up to 1 mg/ml in water.[2]
Q2: My this compound solution is cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates poor solubility or aggregation. Consider the following steps:
-
For acidic peptides: If dissolving in water fails, try a 10%-30% acetic acid solution.[1]
-
For basic peptides: If water is not successful, adding a small amount of ammonium hydroxide (<50 μL) may help.[1]
-
For very hydrophobic peptides: A small amount of DMSO (50-100 μL) can be used to initially dissolve the peptide, followed by dilution with water to the desired concentration.[1]
Q3: How does pH influence the solubility of this compound?
The isoelectric point (pI) of this compound is 8.3.[3] At this pH, the net charge of the protein is zero, which can lead to minimum solubility and a higher tendency for aggregation. To improve solubility, it is advisable to use a buffer with a pH that is at least one unit above or below the pI. For this compound, a buffer with a pH below 7.3 or above 9.3 would be a reasonable starting point.
Q4: What are the best practices for storing this compound solutions?
For optimal stability, it is recommended to store this compound solutions at -20°C.[2] Avoid repeated freeze-thaw cycles, as this can promote aggregation. Aliquoting the stock solution into single-use volumes is highly recommended.
Q5: Can I use organic solvents for this compound?
For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO is a suggested method, followed by dilution in an aqueous buffer.[1] However, the final concentration of the organic solvent should be kept low to avoid interference with biological assays.
Q6: How can I detect and characterize potential this compound aggregation?
Several biophysical techniques can be employed to detect and characterize protein aggregation. Dynamic Light Scattering (DLS) is a technique that has been used to study the effect of this compound on the thermal aggregation of integrins and can be adapted to assess this compound itself.[4][5] Other methods include size-exclusion chromatography (SEC) and analytical ultracentrifugation.
Troubleshooting Guide
If you are experiencing issues with this compound solubility or aggregation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility and aggregation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | ~5400 Da | [3] |
| Isoelectric Point (pI) | 8.3 | [3] |
| Solubility in Water | Up to 1 mg/ml | [2] |
| IC50 (ADP-induced platelet aggregation) | 3 x 10-8 M | [3][6] |
| Ki (αVβ3 integrin antagonist) | 0.27 nM | [2] |
| IC50 (bone resorption inhibition) | 0.1 nM | [2] |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol provides a general procedure for dissolving lyophilized this compound.
-
Preparation : Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Initial Solubilization : Add the appropriate volume of high-purity water to achieve a concentration of up to 1 mg/ml. Gently vortex or pipette to mix. Avoid vigorous shaking, which can induce aggregation.
-
Visual Inspection : Visually inspect the solution for any cloudiness or particulate matter.
-
Troubleshooting Steps (if not fully dissolved) :
-
If the solution is not clear, and considering this compound has basic residues, you can try adding a very small volume of a weak acid (e.g., 10-30% acetic acid) to lower the pH away from the pI.
-
Alternatively, for potentially hydrophobic interactions, a very small amount of DMSO can be used to aid dissolution before diluting with your aqueous buffer.
-
-
Final Preparation : Once dissolved, the stock solution can be diluted to the final working concentration in the desired experimental buffer. It is recommended that the final buffer pH is not close to the pI of 8.3.
-
Storage : Aliquot the stock solution into single-use tubes and store at -20°C.
Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)
DLS can be used to determine the size distribution of particles in the this compound solution. The presence of large particles can indicate aggregation.
-
Sample Preparation : Prepare the this compound solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate contaminants.
-
Instrument Setup : Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell at the desired experimental temperature.
-
Measurement :
-
Pipette the this compound solution into the cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis :
-
The instrument software will generate a correlation function, which is then used to calculate the particle size distribution.
-
A monomodal peak corresponding to the expected size of monomeric this compound indicates a non-aggregated sample.
-
The presence of larger species or a multimodal distribution would suggest the presence of aggregates.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound is a disintegrin that acts as a potent antagonist of several integrins, including αIIbβ3, αvβ3, and α5β1. It contains the RGD (Arginine-Glycine-Aspartic acid) sequence, which is a common recognition motif for these integrins.
Caption: this compound's mechanism of action via integrin antagonism.
Experimental Workflow for this compound Solution Preparation and Validation
This workflow outlines the key steps from receiving the lyophilized powder to having a validated, experiment-ready solution.
Caption: Workflow for preparing and validating this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 3. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Negative and positive controls for an Echistatin experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Echistatin in their experiments. The information is tailored for scientists and professionals in drug development, offering clear guidance on the appropriate use of negative and positive controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a disintegrin, a small cysteine-rich protein isolated from the venom of the saw-scaled viper, Echis carinatus.[1] It functions as a potent antagonist of several integrins, including αvβ3, αIIbβ3, and α5β1.[1] Its mechanism of action involves the Arg-Gly-Asp (RGD) sequence, which binds to the RGD-binding site on these integrins, thereby inhibiting their interaction with extracellular matrix (ECM) proteins like fibrinogen and vitronectin.[2][3] This inhibition affects various cellular processes such as platelet aggregation and cell adhesion.[1][2]
Q2: I'm not seeing any inhibition with this compound in my cell adhesion assay. What could be the problem?
Several factors could contribute to a lack of inhibition. Here's a troubleshooting guide:
-
This compound Integrity: Ensure your this compound is properly stored and has not been subjected to reduction. Chemical reduction and alkylation of the disulfide bonds in this compound will abolish its inhibitory activity.[2]
-
Cell Type and Integrin Expression: Confirm that your cell line expresses the integrins targeted by this compound (αvβ3, αIIbβ3, or α5β1) at sufficient levels.
-
Experimental Setup:
-
Coating Concentration: The concentration of the ECM protein used to coat the plate can influence the inhibitory effect of this compound. Very high coating concentrations may require higher concentrations of this compound for effective inhibition.
-
Incubation Time: Ensure adequate pre-incubation of cells with this compound before adding them to the coated plate to allow for integrin binding.
-
-
Controls: Run the appropriate positive and negative controls to validate your assay. (See Q3 and Q4).
Q3: What are suitable negative controls for an this compound experiment?
Negative controls are crucial to ensure that the observed effects are specific to this compound's activity. Here are some recommended negative controls:
-
Vehicle Control: This is the most basic and essential negative control. It consists of the buffer or solvent used to dissolve the this compound (e.g., saline, PBS).[4] This control accounts for any effects of the vehicle itself on the assay.
-
Scrambled RGD Peptides: These are peptides with the same amino acid composition as the RGD-containing loop of this compound, but with a randomized sequence (e.g., RDG).[5] These peptides should not bind to integrins and therefore should not inhibit cell adhesion or platelet aggregation. A commercially available example is the FN-RDG2 peptide.[5]
-
Inactive this compound Mutants:
-
RGD Motif Mutation: An this compound variant where the RGD sequence is altered (e.g., RGE or KGD) will have significantly reduced or abolished activity. For instance, an R24K-echistatin mutant shows a much higher IC50 value compared to the wild-type.[6]
-
C-terminal Truncation: Truncation of the C-terminal region of this compound can lead to a decrease in its inhibitory activity, making it a useful negative control to highlight the importance of this region for full functionality.[7][8]
-
-
Reduced and Alkylated this compound: As mentioned earlier, disrupting the disulfide bonds of this compound renders it inactive.[2] This can be achieved by treating this compound with reducing agents like dithiothreitol (DTT) followed by alkylation with iodoacetamide.
Q4: What are appropriate positive controls for an this compound experiment?
Positive controls are necessary to confirm that the experimental system is working as expected.
-
For Platelet Aggregation Assays:
-
Platelet Agonists: Use known inducers of platelet aggregation, such as Adenosine Diphosphate (ADP) or collagen.[9][10][11] These agonists will induce aggregation in the absence of an inhibitor, confirming that the platelets are viable and responsive. Ristocetin can also be used as a positive control for agglutination.[9]
-
-
For Cell Adhesion Assays:
-
Untreated Cells: Cells that are not treated with this compound should adhere to the ECM-coated surface. This serves as a baseline for maximal adhesion.
-
Other Known Integrin Inhibitors: Depending on the specific integrin being studied, other well-characterized inhibitors can be used. For example, cyclic RGD peptides like c(RGDyK) are known to inhibit αvβ3 integrin.[5]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its mutants in various assays. This data can help in determining the appropriate concentration range for your experiments.
| Compound | Assay | Cell Line/System | Target Integrin(s) | IC50 |
| Wild-type this compound | Platelet Aggregation | Human Platelets | αIIbβ3 | 320 nM[6] |
| R24K-Echistatin | Platelet Aggregation | Human Platelets | αIIbβ3 | 21 nM[6] |
| Wild-type this compound | Cell Adhesion to Vitronectin | U87MG Glioblastoma | αvβ3, αvβ5 | ~1 nM[5] |
| FN-RDG2 (Scrambled) | Cell Adhesion to Vitronectin | U87MG Glioblastoma | N/A | No inhibition[5] |
| C-terminal Truncated this compound | Inhibition of αIIbβ3 function | Purified human αIIbβ3 | αIIbβ3 | Less effective than full-length[8] |
Experimental Protocols
Cell Adhesion Assay
This protocol provides a general workflow for assessing the effect of this compound on cell adhesion to an extracellular matrix protein.
-
Plate Coating:
-
Coat a 96-well plate with an ECM protein solution (e.g., 10 µg/mL fibronectin or vitronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.[12]
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at 37°C.[12]
-
Wash the wells again with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in a serum-free medium to a final concentration of 5 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Pre-incubate the cell suspension with varying concentrations of this compound, a negative control (e.g., scrambled peptide), or a vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Include wells with no cells as a blank control.
-
-
Incubation and Washing:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.[12]
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Platelet Aggregation Assay
This protocol outlines a standard light transmission aggregometry (LTA) method to measure the effect of this compound on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Place a cuvette with PRP into the aggregometer and set the baseline to 0% aggregation.
-
Replace the PRP with PPP to set the 100% aggregation baseline.
-
-
Treatment and Aggregation Induction:
-
Data Recording:
-
Record the change in light transmission for several minutes. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
Visualizations
Caption: Workflow for a typical cell adhesion experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits the adhesion of murine melanoma cells to extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biodatacorp.com [biodatacorp.com]
- 12. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
Interpreting unexpected results in Echistatin functional assays
Welcome to the technical support center for Echistatin functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and provides detailed protocols for common experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the use of this compound in functional assays.
Question 1: Why is my this compound showing lower inhibitory activity than expected in a platelet aggregation assay?
Answer: There are several potential reasons for reduced this compound activity:
-
Improper Storage and Handling: this compound is a polypeptide that is sensitive to degradation. It should be stored at -20°C or -80°C for long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided. Ensure the lyophilized powder is protected from moisture.[1]
-
Incorrect Reconstitution: this compound is typically soluble in water.[2] For peptides that are difficult to dissolve, a small amount of aqueous acetic acid (10-30%) or DMSO may be used, followed by dilution to the desired concentration.[1] However, ensure the final concentration of the organic solvent is compatible with your assay system, as it may affect cell viability or function.
-
Reduction of Disulfide Bonds: this compound's tertiary structure, which is crucial for its activity, is maintained by four disulfide bonds.[3] The presence of reducing agents in your buffers will disrupt these bonds and abolish the inhibitory activity of this compound.[4][5]
-
Platelet Source and Agonist Concentration: The sensitivity of platelets to this compound can vary between species.[6] Additionally, the concentration of the platelet agonist (e.g., ADP, thrombin) used to induce aggregation can impact the apparent inhibitory potency of this compound. High agonist concentrations may require higher concentrations of this compound for effective inhibition.
-
C-terminal Truncation or Modification: The C-terminal tail of this compound is critical for its full inhibitory activity.[3][7][8] Truncation or modification of this region can lead to a significant decrease in potency.[3][7] If you are using a recombinant or synthetic version of this compound, confirm its sequence and integrity.
Question 2: I am observing inconsistent results between different batches of this compound in my cell adhesion assay.
Answer: Batch-to-batch variability can be a concern. Here's how to address it:
-
Purity and Formulation: Ensure that the purity of the this compound is consistent across batches. The presence of isoforms or contaminants could affect its activity.[2] Some commercial preparations are supplied as a trifluoroacetate (TFA) salt, which may need to be considered in your experimental setup.
-
Quantification: Accurately determine the concentration of each this compound batch. Variations in quantification can lead to apparent differences in activity.
-
Control Experiments: Always include a positive control (a known inhibitor of the integrin you are studying) and a negative control in your experiments. This will help you to normalize the results and identify if the issue is with the this compound or the assay itself.
Question 3: My IC50 value for this compound is significantly different from the published values.
Answer: Discrepancies in IC50 values can arise from several factors:
-
Assay Conditions: IC50 values are highly dependent on the specific experimental conditions.[9] Factors such as cell type, integrin expression level, ligand density on the plate (in cell adhesion assays), agonist concentration (in platelet aggregation assays), incubation time, and temperature can all influence the calculated IC50.
-
Data Analysis: The method used to calculate the IC50 value can also contribute to variability.[10][11] Ensure you are using a consistent and appropriate non-linear regression model to fit your dose-response data.
-
This compound Integrity: As mentioned previously, the integrity of your this compound stock is crucial. Degradation or improper folding will lead to a higher apparent IC50.
Question 4: Can this compound activate cellular signaling pathways?
Answer: While soluble this compound is primarily known as an inhibitor of integrin-ligand binding, under certain conditions, it can have activating properties. When immobilized on a surface, this compound can promote platelet adhesion and induce intracellular signaling, leading to protein tyrosine phosphorylation.[12] This is an important consideration when designing experiments with surface-coated this compound.
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50 values) of this compound against various integrins and the effects of specific mutations, as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of Wild-Type this compound against Different Integrins
| Integrin Target | Ligand | Cell Type | IC50 (nM) | Reference |
| αvβ3 | Fibrinogen | CHO-αvβ3 cells | 20.7 | [7] |
| αIIbβ3 | Fibrinogen | CHO-αIIbβ3 cells | 51.5 | [7] |
| α5β1 | Fibronectin | K562 cells | 132.6 | [7] |
| αvβ3 | N/A | N/A | 0.27 (Ki) | [13] |
| αIIbβ3 | ADP-induced platelet aggregation | Platelets | 30 | [13] |
| αIIbβ3 | ADP-induced platelet aggregation | Platelets | 33 | [4][10] |
Table 2: Effect of C-terminal and RGD Motif Mutations on this compound Inhibitory Activity (IC50 in nM)
| This compound Variant | Target Integrin | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | αvβ3 | 20.7 | - | [7] |
| C-terminal HKGPAT truncation | αvβ3 | 132.5 | 6.4-fold decrease | [7] |
| Wild-Type | αIIbβ3 | 51.5 | - | [7] |
| C-terminal HKGPAT truncation | αIIbβ3 | 360.5 | 7.0-fold decrease | [7] |
| H44A | αIIbβ3 | 20.7 | 2.5-fold increase | [7] |
| K45A | αIIbβ3 | 132.5 | 2.6-fold decrease | [7] |
| Wild-Type | α5β1 | 132.6 | - | [7] |
| H44A | α5β1 | 30.0 | 4.4-fold increase | [7] |
| Arg24 -> Orn24 | αIIbβ3 | 105 | ~3-fold decrease | [4] |
| Arg24 -> Ala24 | αIIbβ3 | 610 | ~18-fold decrease | [4] |
Detailed Experimental Protocols
1. Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood (in sodium citrate)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound (lyophilized powder)
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge fresh human blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the platelets and red blood cells. The supernatant is the PPP, which will be used as a blank.
-
Reconstitute this compound: Prepare a stock solution of this compound in water or an appropriate buffer. Make serial dilutions to obtain the desired final concentrations for the assay.
-
Assay Setup:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the platelet aggregometer with PRP (as 0% aggregation) and PPP (as 100% aggregation).
-
Add a defined volume of PRP to the aggregometer cuvettes.
-
-
Inhibition Measurement:
-
Add different concentrations of this compound to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a fixed concentration of ADP to induce platelet aggregation.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to a control with no this compound.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression.
-
2. Cell Adhesion Assay
This protocol outlines a method to measure the inhibitory effect of this compound on cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
Cells expressing the integrin of interest (e.g., CHO cells expressing αvβ3)
-
Extracellular matrix protein (e.g., fibrinogen, fibronectin)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Bovine serum albumin (BSA)
-
96-well cell culture plates
-
Crystal violet stain
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the extracellular matrix protein (e.g., 10 µg/mL fibrinogen in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding sites by incubating the wells with a solution of BSA (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest the cells and resuspend them in serum-free medium.
-
Perform a cell count and adjust the concentration to the desired density.
-
-
Inhibition Assay:
-
In separate tubes, pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add the cell-Echistatin mixture to the coated and blocked wells.
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Quantification of Adherent Cells:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with a solution such as 3.7% paraformaldehyde.
-
Stain the cells with crystal violet solution (e.g., 0.5% in 20% methanol) for 10 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the stain by adding a solution like 50% ethanol with 0.1% acetic acid.
-
Measure the absorbance at a wavelength of approximately 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each this compound concentration relative to the control (no this compound).
-
Determine the percentage of inhibition (100% - % adhesion).
-
Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.[7]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound functional assays.
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the adhesion of murine melanoma cells to extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The disintegrin this compound stabilizes integrin alphaIIbbeta3's open conformation and promotes its oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. Immobilised this compound promotes platelet adhesion and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
How to confirm the purity and activity of a new batch of Echistatin
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice to confirm the purity and biological activity of a new batch of Echistatin.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to verify for a new batch of this compound?
A1: For any new batch of this compound, it is crucial to verify its purity, identity, and biological activity. Purity ensures the absence of contaminants, identity confirms it is the correct molecule, and activity assessment guarantees its functional potency.
Q2: Which methods are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity analysis. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for homogeneity, SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for apparent molecular weight and purity, and Mass Spectrometry (MS) to confirm the exact molecular weight.[1][2]
Q3: How can I confirm the biological activity of my this compound sample?
A3: The biological activity of this compound is primarily its ability to inhibit integrin function. This can be assessed using several assays, including platelet aggregation inhibition assays, cell adhesion assays, and direct integrin binding assays.[2][3][4][5]
Q4: What is the expected molecular weight of this compound?
A4: this compound is a 49-amino acid polypeptide with a molecular weight of approximately 5400 Da (5.4 kDa).[2][6] There are also isoforms with 47 amino acids and molecular weights between 5.2-5.4 kDa.[7]
Q5: How should I dissolve and store this compound?
A5: this compound is typically soluble in water (e.g., 0.1 mg/mL).[7] For storage, it is recommended to keep the lyophilized product desiccated at -20°C.[7] Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Purity Assessment Protocols & Troubleshooting
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used to assess the homogeneity of the this compound sample. A single, sharp peak is indicative of high purity.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18 wide pore (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile |
| Gradient | Linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) |
| Flow Rate | ~1 mL/min |
| Detection | UV at 214 nm or 280 nm |
| Expected Purity | >95% |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Multiple Peaks | Sample degradation, impurities, or improper folding. | Ensure proper sample handling and storage. If impurities are suspected, further purification may be necessary. |
| Broad Peak | Poor column performance or suboptimal mobile phase. | Use a new or properly maintained column. Optimize the gradient and mobile phase composition. |
| No Peak | Sample not loaded or detector issue. | Verify sample injection and detector functionality. |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound, which should be in excellent agreement with the theoretical value. This also helps to infer the correct formation of its four disulfide bonds.[8]
Experimental Protocol:
| Parameter | Recommended Condition |
| Technique | MALDI-TOF or ESI-MS |
| Matrix (for MALDI-TOF) | α-cyano-4-hydroxycinnamic acid (CHCA) |
| Expected Mass | ~5417 Da |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incorrect Molecular Weight | Presence of adducts, modifications, or incorrect sequence. | Check for salt adducts and recalibrate the instrument. If the mass difference is significant, consider N-terminal sequencing. |
| Multiple Mass Peaks | Sample heterogeneity or degradation. | Re-purify the sample using RP-HPLC. |
SDS-PAGE
SDS-PAGE provides a visual confirmation of purity and the apparent molecular weight.
Experimental Protocol:
| Parameter | Recommended Condition |
| Gel Percentage | 15-20% Tris-Glycine or Tricine gel (for better resolution of small proteins)[9] |
| Sample Buffer | 2x Laemmli buffer |
| Sample Preparation | Boil sample in sample buffer for 5 minutes.[9] |
| Running Conditions | Run at a constant voltage (e.g., 100-200V) until the dye front reaches the bottom.[9] |
| Staining | Coomassie Brilliant Blue or Silver Staining |
| Expected Result | A single band at ~5.4 kDa |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Multiple Bands | Contaminating proteins or degradation products. | Further purification is required. Add protease inhibitors during purification. |
| No Band Visible | Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. |
| Smeared Band | Sample aggregation or overloading. | Reduce the amount of protein loaded. Ensure complete solubilization in sample buffer. |
Biological Activity Assays & Troubleshooting
Platelet Aggregation Inhibition Assay
This is a key functional assay that measures this compound's ability to inhibit agonist-induced platelet aggregation.
Experimental Workflow:
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Experimental Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Collect human whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 200 x g for 10 minutes at room temperature to obtain PRP.[10]
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Induce Aggregation: Add an agonist such as ADP (Adenosine diphosphate) or thrombin to induce platelet aggregation.[2][11]
-
Measure Aggregation: Monitor the change in light transmission using a light transmission aggregometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).
Expected IC50 Values:
| Agonist | Expected IC50 (nM) |
| ADP | ~30-33 |
| Thrombin | Potent inhibition |
| Epinephrine | Potent inhibition |
| Collagen | Potent inhibition |
| Data derived from references[2][11][12] |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High IC50 Value (Low Activity) | Inactive this compound (e.g., reduced disulfide bonds). | Confirm purity and correct molecular weight by MS. Ensure proper storage and handling. |
| No Inhibition | This compound is completely inactive or experimental error. | Verify the activity of the agonist and the responsiveness of the platelets with a control sample. |
| High Variability | Donor-to-donor variability in platelet reactivity. | Use platelets from multiple donors. Include positive and negative controls in every experiment. |
Cell Adhesion Assay
This assay measures this compound's ability to block the adhesion of cells to extracellular matrix (ECM) proteins, mediated by integrins.
Signaling Pathway:
Caption: this compound blocks integrin-mediated cell adhesion.
Experimental Protocol:
-
Coat Plates: Coat 96-well microtiter plates with an ECM protein (e.g., fibrinogen, vitronectin, or fibronectin) and incubate overnight at 4°C. Block non-specific binding sites with Bovine Serum Albumin (BSA).
-
Cell Preparation: Harvest cells (e.g., CHO cells expressing αvβ3 or αIIbβ3 integrins) and resuspend them in serum-free media.[8]
-
Incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.[8]
-
Adhesion: Add the cell-Echistatin mixture to the coated wells and incubate for 1 hour at 37°C.[8]
-
Wash and Quantify: Gently wash away non-adherent cells. Fix the remaining adherent cells and quantify them using a method like crystal violet staining.[8]
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Expected IC50 Values:
| Cell Line/Integrin | ECM Protein | Expected IC50 (nM) |
| CHO-αvβ3 | Fibrinogen | ~14-21 |
| CHO-αIIbβ3 | Fibrinogen | ~20-68 |
| K562 (α5β1) | Fibronectin | ~30-133 |
| Data derived from reference[8] |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High Background Adhesion | Incomplete blocking or non-specific cell binding. | Optimize blocking conditions (concentration and time). Ensure plates are washed thoroughly. |
| Low Cell Adhesion in Control | Low integrin expression on cells or inactive ECM protein. | Use a cell line with known high integrin expression. Test the quality of the ECM protein. |
| Inconsistent Results | Variation in cell number or washing steps. | Ensure accurate cell counting and consistent, gentle washing procedures. |
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits the adhesion of murine melanoma cells to extracellular matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SDS page [protocols.io]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical synthesis of this compound, a potent inhibitor of platelet aggregation from Echis carinatus: synthesis and biological activity of selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Integrin Activity of Echistatin and Eristostatin
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between disintegrins and integrins is paramount for advancing therapeutic strategies in areas such as thrombosis, cancer, and inflammation. This guide provides a detailed comparison of two prominent RGD-containing disintegrins, Echistatin and Eristostatin, focusing on their activity on various integrin subtypes. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Quantitative Comparison of Integrin Binding and Inhibition
The efficacy of this compound and Eristostatin in targeting integrins can be quantitatively assessed through their binding affinities (Kd) and inhibitory concentrations (IC50). The following tables summarize key data from published studies, offering a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Kd) of this compound and Eristostatin for αIIbβ3 and αvβ3 Integrins
| Disintegrin | Integrin Subtype | Cell Line | Kd (nM) | Reference |
| This compound | αIIbβ3 | A5 (CHO cells transfected with αIIbβ3 genes) | 53 | [1][2] |
| αvβ3 | VNRC3 (CHO cells transfected with αvβ3 genes) | 20 | [1][2] | |
| Eristostatin | αIIbβ3 | A5 (CHO cells transfected with αIIbβ3 genes) | 28 | [1][2] |
| αvβ3 | VNRC3 (CHO cells transfected with αvβ3 genes) | 14 | [1][2] |
Table 2: Inhibitory Concentration (IC50) of this compound and Eristostatin
| Disintegrin | Target | Assay | IC50 (nM) | Reference |
| This compound | αvβ3 Integrin | Cell Adhesion Inhibition | 1.5 - 5.2-fold more potent than Rhodostomin | [3][4] |
| αIIbβ3 Integrin | Cell Adhesion Inhibition | 2.2-fold more potent than Rhodostomin | [3][4] | |
| α5β1 Integrin | Cell Adhesion Inhibition | 18.9-fold more potent than Rhodostomin | [3][4] | |
| αvβ5 Integrin | Cell Adhesion Inhibition | 1.7-fold more potent than Rhodostomin | [3][4] | |
| Platelet Aggregation | ADP-induced | 30 - 48.2 | [5][6] | |
| Eristostatin | Platelet Aggregation | ADP-induced | 48.2 ± 14.5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize the activity of this compound and Eristostatin.
Solid-Phase Binding Assay
This assay quantifies the direct binding of disintegrins to purified integrins.
-
Plate Coating: 96-well microtiter plates are coated with a purified integrin solution (e.g., αvβ3) overnight at 4°C.
-
Blocking: The wells are washed and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Binding: Labeled disintegrin (e.g., with biotin or a fluorescent tag) is added to the wells in increasing concentrations and incubated for a set period.
-
Washing: Unbound disintegrin is removed by washing the wells multiple times.
-
Detection: The amount of bound disintegrin is quantified using a detection system appropriate for the label (e.g., streptavidin-HRP for biotin, fluorescence reader for fluorescent tags).
-
Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd). For competitive binding assays, a fixed concentration of labeled disintegrin is co-incubated with varying concentrations of unlabeled competitor disintegrin to determine the IC50 value[7].
Cell Adhesion Assay
This assay measures the ability of disintegrins to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface.
-
Plate Coating: 96-well plates are coated with an ECM protein such as fibronectin or vitronectin and incubated to allow the protein to adhere[8][9][10][11].
-
Cell Preparation: A specific cell line expressing the target integrin (e.g., melanoma cells expressing αvβ3) is harvested and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with varying concentrations of the disintegrin (this compound or Eristostatin) for a defined period.
-
Seeding: The cell-disintegrin mixture is then added to the ECM-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The remaining adherent cells are fixed and stained (e.g., with crystal violet), and the absorbance is measured to quantify the degree of cell adhesion. The IC50 value is calculated from the dose-response curve[12].
Platelet Aggregation Assay
This assay assesses the ability of disintegrins to prevent platelet clumping induced by an agonist.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to separate the PRP.
-
Incubation: PRP is incubated with different concentrations of the disintegrin (this compound or Eristostatin) at 37°C.
-
Aggregation Induction: An agonist such as adenosine diphosphate (ADP) or thrombin is added to induce platelet aggregation[13][14][15][16].
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.
-
Data Analysis: The percentage of aggregation inhibition is calculated for each disintegrin concentration, and the IC50 value is determined[5][6].
Signaling Pathways
The interaction of disintegrins with integrins can modulate downstream signaling pathways that control cell adhesion, migration, and proliferation.
Caption: Integrin signaling pathway and points of inhibition by disintegrins.
Caption: A typical workflow for a cell adhesion inhibition assay.
Concluding Remarks
Both this compound and Eristostatin are potent inhibitors of integrin function, with particular activity towards αIIbβ3 and αvβ3. The available data suggests that Eristostatin may have a higher binding affinity for these two integrins compared to this compound. However, this compound has been more extensively characterized against a broader range of integrins, demonstrating significant inhibitory activity against α5β1 and αvβ5 as well.
The choice between these two disintegrins for research or therapeutic development will depend on the specific integrin target and the desired biological outcome. Further head-to-head studies are warranted to fully elucidate their comparative activity profiles and downstream signaling effects. This guide provides a foundational comparison to aid in the selection and application of these valuable research tools.
References
- 1. Immunological characterization of eristostatin and this compound binding sites on alpha IIb beta 3 and alpha V beta 3 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological characterization of eristostatin and this compound binding sites on alpha IIb beta 3 and alpha V beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Differences of Rhodostomin and this compound in Integrin Recognition and Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the disintegrin eristostatin on melanoma–natural killer cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound. A potent platelet aggregation inhibitor from the venom of the viper, Echis carinatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of fibronectin binding and fibronectin-mediated cell adhesion to collagen by a peptide from the second type I repeat of thrombospondin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. corning.com [corning.com]
- 12. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semi-mechanistic modelling and simulation of inhibition of platelet aggregation by antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thrombin-induced human platelet aggregation is inhibited by protein-tyrosine kinase inhibitors, ST638 and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiplatelet activity of 3-butyl-6-bromo-1(3H)-isobenzofuranone on rat platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cell Adhesion: Echistatin vs. Synthetic RGD Peptides
For researchers, scientists, and drug development professionals navigating the complex landscape of cell adhesion, the choice between naturally derived disintegrins and synthetic peptides is a critical one. This guide provides a comprehensive comparison of echistatin, a potent disintegrin from snake venom, and synthetic RGD peptides, the minimalist mimics of the extracellular matrix. We delve into their performance, supported by experimental data, to inform your selection for cell adhesion studies and therapeutic development.
This compound, a 49-amino acid polypeptide, and short, synthetic peptides containing the Arg-Gly-Asp (RGD) sequence are both powerful tools for probing the function of integrins, the key receptors mediating cell-matrix interactions. While both molecules target the RGD-binding site on integrins, their structural differences lead to significant variations in binding affinity, specificity, and overall efficacy as inhibitors of cell adhesion.
Quantitative Performance: A Tale of Two Antagonists
The inhibitory potency of this compound and synthetic RGD peptides is best illustrated by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the comparative binding affinities of these molecules for various integrin subtypes, key players in processes ranging from platelet aggregation to tumor metastasis.
Table 1: Comparative Binding Affinity (IC50, nM) of this compound and Synthetic RGD Peptides for αvβ3 and αIIbβ3 Integrins
| Compound | Integrin αvβ3 (nM) | Integrin αIIbβ3 (nM) |
| This compound | 0.46 - 6.4 | 0.9 - 51.5 |
| Linear RGD Peptides (e.g., GRGDS) | 89 - 200 | >10,000 |
| Cyclic RGD Peptides (e.g., cyclo(RGDfV)) | 1 - 10 | 10 - 100 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity (IC50, nM) of this compound in Cell Adhesion Assays
| Cell Line & Substrate | Inhibitory Concentration (IC50, nM) |
| CHO cells expressing αIIbβ3 on fibrinogen | 20.7 - 67.7 |
| K562 cells on fibronectin | 30.0 - 132.6 |
| A375, U373MG, Panc-1 tumor cell migration | 1.5, 5.7, 154.5 |
| VEGF-induced HUVEC proliferation | 103.2 |
Data from a study on the anticancer activity of this compound.
This compound consistently demonstrates high affinity for multiple integrins, with IC50 values often in the low nanomolar range. Its broader specificity can be an advantage in studies where multiple RGD-dependent integrins are involved. In contrast, linear RGD peptides generally exhibit significantly lower affinity. Cyclization of RGD peptides dramatically improves their binding affinity and can also enhance selectivity for specific integrin subtypes. The structural conformation of the RGD loop is a critical determinant of its binding characteristics.
The Structural Basis of Potency: More Than Just RGD
The superior potency of this compound is not solely due to its RGD sequence. The disintegrin's well-defined three-dimensional structure, stabilized by disulfide bonds, presents the RGD motif in an optimal conformation for high-affinity binding. Furthermore, regions outside the RGD loop, particularly the C-terminal tail, play a crucial role in its interaction with integrins, contributing to its high affinity and, in some cases, its specificity. Truncation of this C-terminal region has been shown to significantly decrease this compound's inhibitory activity.
Synthetic RGD peptides, while simpler and more readily modified, lack this complex scaffolding. Their flexibility in solution can lead to a lower probability of adopting the ideal binding conformation. Cyclization constrains this flexibility, leading to a significant enhancement in binding affinity and stability.
Experimental Protocols: Methodologies for Evaluation
To enable rigorous comparison and aid in experimental design, detailed protocols for key assays are provided below.
Cell Adhesion Assay (Crystal Violet Staining)
This assay quantifies the adhesion of cells to a substrate-coated surface and the inhibitory effect of molecules like this compound or RGD peptides.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix (ECM) protein (e.g., fibronectin, vitronectin)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Cell suspension
-
Inhibitors (this compound or RGD peptides) at various concentrations
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet staining solution (0.1% - 0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with the desired ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing and Blocking: Wash the wells twice with PBS to remove unbound protein. Add blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Wash the wells again with PBS. Prepare a cell suspension in serum-free media. Pre-incubate the cells with varying concentrations of the inhibitor (this compound or RGD peptide) for 15-30 minutes. Add the cell-inhibitor mixture to the coated wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The stringency of washing can be optimized for the specific cell type.
-
Fixation: Add the fixative solution to each well and incubate for 10-20 minutes at room temperature.
-
Staining: Discard the fixative and add the crystal violet staining solution to each well. Incubate for 10-30 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add the solubilization solution to each well to dissolve the stain from the adherent cells.
-
Quantification: Measure the absorbance of the solubilized stain in a plate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of adherent cells.
Solid-Phase Integrin Binding Assay
This ELISA-based assay measures the direct binding of inhibitors to purified integrin receptors.
Materials:
-
High-binding 96-well ELISA plates
-
Purified integrin receptor
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in Tris-buffered saline)
-
Biotinylated ligand (e.g., biotinylated fibronectin or a biotinylated RGD peptide)
-
Inhibitors (this compound or RGD peptides) at various concentrations
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a high-binding ELISA plate with the purified integrin receptor solution and incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells with washing buffer (e.g., TBS with 0.05% Tween-20). Add blocking buffer and incubate for 1-2 hours at room temperature.
-
Inhibitor and Ligand Incubation: Wash the wells. Add varying concentrations of the inhibitor (this compound or RGD peptide) to the wells, followed by the addition of a constant concentration of the biotinylated ligand. Incubate for 2-3 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the wells to remove unbound ligand and inhibitor. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the wells thoroughly. Add the HRP substrate and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Quantification: Measure the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the binding of the inhibitor.
Visualizing the Molecular Interactions and Pathways
To better understand the components and processes discussed, the following diagrams illustrate the key structures and pathways.
Conclusion: Choosing the Right Tool for the Job
Both this compound and synthetic RGD peptides are invaluable for studying integrin-mediated cell adhesion.
-
This compound serves as a potent, broad-spectrum inhibitor, ideal for studies where high affinity is paramount and the involvement of multiple RGD-dependent integrins is anticipated or desired. Its complex structure, however, makes it less amenable to chemical modification.
-
Synthetic RGD peptides , particularly in their cyclic form, offer a more targeted approach. Their affinity and selectivity can be fine-tuned through chemical synthesis, making them highly versatile for developing specific integrin antagonists and for applications in biomaterials and drug delivery.
The choice between this compound and synthetic RGD peptides will ultimately depend on the specific requirements of the research. For investigators seeking a potent and well-characterized inhibitor for a broad range of RGD-binding integrins, this compound is an excellent choice. For those requiring greater specificity, chemical versatility, and the potential for therapeutic development, synthetic RGD peptides, especially cyclic variants, represent a more adaptable platform. This guide, with its comparative data and detailed protocols, aims to equip researchers with the necessary information to make an informed decision in their cell adhesion studies.
Head-to-Head Comparison of Echistatin and Tirofiban in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent platelet inhibitors: Echistatin, a disintegrin derived from snake venom, and Tirofiban, a synthetic non-peptide antagonist. Both molecules target the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation, making them critical subjects of study in thrombosis and cardiovascular research.
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
Both this compound and Tirofiban exert their antiplatelet effects by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This blockade prevents the formation of fibrinogen bridges that link platelets together, thereby inhibiting thrombus formation.[1][2][3]
This compound , a 49-amino acid polypeptide, contains the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin receptors, including GPIIb/IIIa.[4][5][6][7][8] Its structure, stabilized by four disulfide bridges, allows the RGD loop to protrude and effectively block the fibrinogen binding site.[4][5][8]
Tirofiban is a small molecule designed to mimic the RGD sequence found in this compound.[9] As a synthetic peptidomimetic, it offers a more stable and less immunogenic alternative to the natural disintegrin.[9]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for this compound and Tirofiban based on available experimental data. It is important to note that direct head-to-head studies under identical conditions are limited, and values may vary depending on the specific experimental setup.
| Parameter | This compound | Tirofiban | References |
| Molecular Weight | ~5.4 kDa | 495.08 Da | [8][9] |
| IC50 (ADP-induced Platelet Aggregation) | ~30 nM | ~32-55 nM | [10] |
| Dissociation Constant (Kd) for GPIIb/IIIa | Not directly compared in the same study | ~15 nM | [9][11] |
| Mechanism of Inhibition | Competitive Antagonist | Competitive Antagonist | [1][2][3] |
| Reversibility | Reversible | Reversible | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aggrastathdb.com [aggrastathdb.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications [mdpi.com]
Evaluating the Anti-Angiogenic Effects of Echistatin Versus Cilengitide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-angiogenic properties of two prominent integrin inhibitors: Echistatin, a disintegrin derived from snake venom, and Cilengitide, a synthetic cyclic peptide. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to this compound and Cilengitide
This compound is a 49-amino acid polypeptide isolated from the venom of the saw-scaled viper, Echis carinatus.[1][2] It belongs to the disintegrin family of proteins, which are potent inhibitors of integrin-mediated cell adhesion.[2] this compound contains the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, a key motif for binding to several integrins.[3]
Cilengitide (EMD 121974) is a synthetic cyclic pentapeptide designed to mimic the RGD motif.[4][5] It was developed as a selective and potent antagonist of αvβ3 and αvβ5 integrins.[6] Cilengitide has been extensively investigated in clinical trials for its anti-cancer and anti-angiogenic properties, particularly in the context of glioblastoma.[4][7]
Both molecules exert their anti-angiogenic effects by targeting integrins, which are transmembrane receptors crucial for the cellular processes involved in the formation of new blood vessels.[8]
Mechanism of Action: Targeting Integrin-Mediated Angiogenesis
Angiogenesis is a multi-step process that includes the degradation of the extracellular matrix (ECM), followed by the migration and proliferation of endothelial cells, and their eventual differentiation into new blood vessel tubes.[9] Integrins, particularly αvβ3, αvβ5, and α5β1, are highly expressed on activated endothelial cells and play a pivotal role in these angiogenic steps by mediating cell-ECM and cell-cell interactions.[7][8]
Both this compound and Cilengitide are RGD-containing molecules that competitively bind to the ligand-binding site of these integrins. This binding blocks the interaction between the endothelial cells and ECM proteins like vitronectin and fibronectin.[2][8] The disruption of this interaction inhibits downstream signaling pathways that are essential for endothelial cell survival, proliferation, and migration, ultimately leading to an anti-angiogenic effect.[10]
Figure 1: Simplified signaling pathway of integrin inhibition.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize quantitative data from various studies to provide a comparison of the anti-angiogenic potency of this compound and Cilengitide.
Table 1: In Vitro Inhibition of Integrin Binding
| Compound | Target Integrin | IC₅₀ (nM) | Notes |
| Cilengitide | αvβ3 | 0.58 - 1 | Inhibition of vitronectin binding.[11] |
| αvβ5 | 37 - 140 | Inhibition of vitronectin binding.[11] | |
| This compound | αvβ3 | ~6.4 (relative) | Data presented as a fold decrease in inhibition upon truncation, suggesting high affinity.[12] |
| αvβ5 | ~11.7 (relative) | Data presented as a fold decrease in inhibition upon truncation.[12] | |
| α5β1 | ~18.6 (relative) | Data presented as a fold decrease in inhibition upon truncation.[12] |
Table 2: In Vitro Anti-Angiogenic and Anti-Tumor Cell Activity
| Compound | Assay | Cell Line | IC₅₀ (nM) | Reference |
| This compound | VEGF-Induced Proliferation | HUVEC | 103.2 | [3][12] |
| Cell Migration | A375 (Melanoma) | 1.5 | [12] | |
| Cell Migration | U373MG (Glioblastoma) | 5.7 | [12] | |
| Cilengitide | Tube Formation | HUVEC | - | Significantly inhibited tube formation.[13] |
| Cell Proliferation | Human CD133+ Endothelial Progenitor Cells | - | Inhibited in a dose-dependent manner.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess anti-angiogenic effects.
Endothelial Cell Tube Formation Assay
This assay measures the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.[14][15]
-
Preparation : A basement membrane extract, such as Matrigel, is thawed and used to coat the wells of a 96-well plate. The plate is then incubated to allow the gel to solidify.[14]
-
Cell Seeding : Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in media containing the test compounds (this compound or Cilengitide at various concentrations) or controls.
-
Incubation : The cell suspension is added to the Matrigel-coated wells and incubated for several hours (typically 4-18 hours).[14]
-
Analysis : The formation of tube-like structures is observed and quantified using microscopy. Quantitative analysis can include measuring the total tube length, number of junctions, and total tube area.[13]
Figure 2: Workflow for the endothelial cell tube formation assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to study both angiogenesis and anti-angiogenesis.
-
Egg Preparation : Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the shell to expose the CAM.
-
Sample Application : A sterile filter paper or sponge soaked with the test substance (this compound or Cilengitide) is placed on the CAM. Controls receive a vehicle solution.
-
Incubation : The window is sealed, and the eggs are incubated for an additional 2-3 days.
-
Analysis : The CAM is excised and examined under a stereomicroscope. The growth of new blood vessels towards the implant is assessed. Anti-angiogenic effects are noted by a reduction in vessel density in an avascular zone around the implant.[16]
Downstream Signaling Pathways
The binding of this compound or Cilengitide to αv integrins prevents the recruitment and activation of key signaling proteins at focal adhesion points. This disruption inhibits the "outside-in" signaling necessary for angiogenesis.
The primary pathway affected involves the Focal Adhesion Kinase (FAK) . Upon integrin-ligand binding, FAK is recruited and autophosphorylated. This creates docking sites for other proteins, including Src family kinases and the p85 subunit of Phosphoinositide 3-kinase (PI3K) .[10] The subsequent activation of the PI3K/AKT pathway is a critical pro-survival signal for endothelial cells. By blocking the initial integrin engagement, this compound and Cilengitide prevent FAK activation, leading to the inhibition of these downstream pro-angiogenic and survival pathways, which can induce apoptosis (anoikis) in endothelial cells.[10][17]
Figure 3: Inhibition of the FAK/PI3K/AKT signaling cascade.
Summary and Conclusion
Both this compound and Cilengitide are potent inhibitors of angiogenesis that function by targeting RGD-binding integrins.
-
Cilengitide is a small, synthetic cyclic peptide that has been optimized for high affinity and selectivity towards αvβ3 and αvβ5 integrins.[5][7] Its development has progressed to advanced clinical trials, providing a wealth of preclinical and clinical data.[7] However, it should be noted that some studies suggest that low concentrations of Cilengitide may paradoxically enhance angiogenesis.[17][18]
-
This compound is a larger, naturally derived disintegrin that also demonstrates potent anti-angiogenic and anti-metastatic activities.[3] It inhibits multiple integrins, including αvβ3, αvβ5, and α5β1.[12] While highly potent in preclinical models, its development as a therapeutic has been less extensive compared to Cilengitide.
References
- 1. The Role of Snake Venom Disintegrins in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilengitide - Wikipedia [en.wikipedia.org]
- 5. Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
- 15. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Frontiers | Antagonizing αvβ3 Integrin Improves Ischemia-Mediated Vascular Normalization and Blood Perfusion by Altering Macrophages [frontiersin.org]
Validating Echistatin's Binding Specificity to Different Integrin Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Echistatin's binding performance with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound's specificity for various integrin subtypes.
Executive Summary
This compound, a disintegrin isolated from the venom of the saw-scaled viper (Echis carinatus), is a potent antagonist of several integrins, playing a critical role in cell adhesion and signaling.[1][2] Its binding specificity is crucial for its therapeutic potential. This guide presents a comparative analysis of this compound's binding affinity to various integrin subtypes, alongside data for a synthetic small molecule inhibitor, Cilengitide. Detailed experimental protocols for assessing binding specificity and visualizations of the experimental workflow and associated signaling pathways are also provided.
Data Presentation: Comparative Binding Affinities
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Cilengitide for different integrin subtypes. Lower IC50 values indicate higher binding affinity and potency.
| Compound | Integrin Subtype | IC50 (nM) |
| This compound | αvβ3 | 0.46[3] |
| α5β1 | 0.57[3] | |
| αIIbβ3 | 0.9[3] | |
| αvβ5 | Not widely reported | |
| Cilengitide | αvβ3 | 0.61[4] |
| αvβ5 | 8.4[4] | |
| α5β1 | 14.9[4] | |
| αIIbβ3 | >10,000[3] |
Experimental Protocols: Cell Adhesion Assay
This protocol outlines a typical cell-based adhesion assay to determine the inhibitory effect of a compound on integrin-ligand binding.
Objective: To quantify the ability of this compound to inhibit cell adhesion to a specific extracellular matrix (ECM) protein, which is mediated by a particular integrin subtype.
Materials:
-
96-well V-bottom microplates
-
Integrin-expressing cells (e.g., K562 cells transfected with a specific integrin)
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Test compounds (this compound, control inhibitors)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Assay buffer (e.g., Tyrode's buffer with Ca2+ and Mg2+)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Label the integrin-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Add serial dilutions of the test compound (this compound) to the wells.
-
Add the fluorescently labeled cell suspension to each well.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Removal of Non-Adherent Cells:
-
Centrifuge the V-bottom plate to pellet the non-adherent cells at the bottom of the V.
-
Carefully aspirate the supernatant containing non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Calculate the percentage of adhesion for each concentration of the inhibitor relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow of a cell adhesion assay to test this compound's inhibitory activity.
Signaling Pathway: Integrin "Outside-In" Signaling
Upon binding of an antagonist like this compound, the "outside-in" signaling cascade is affected. This compound has been shown to cause a reduction in the tyrosine phosphorylation levels of Focal Adhesion Kinase (FAK).[5] This disruption interferes with downstream signaling events that are crucial for cell adhesion, migration, and survival.
Caption: Simplified "Outside-In" integrin signaling pathway affected by this compound.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Src kinase activation by direct interaction with the integrin beta cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic signaling pathway activated by this compound in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of Echistatin: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Echistatin, a potent disintegrin, reveals its binding affinity and cross-reactivity with various cell surface integrin receptors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's interactions, supported by quantitative data and experimental protocols, to aid in its application as a research tool and potential therapeutic agent.
This compound, a 49-amino acid peptide derived from the venom of the saw-scaled viper (Echis carinatus), is a well-characterized member of the disintegrin family.[1] It is known to potently inhibit platelet aggregation and cell adhesion by targeting integrins, a family of transmembrane receptors crucial for cell-matrix and cell-cell interactions.[2][3] This guide delves into the specifics of this compound's binding profile, offering a clear comparison of its affinity for different integrin subtypes.
Quantitative Comparison of this compound Binding Affinity
This compound exhibits a broad binding profile, interacting with several integrins with high affinity. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) values for this compound's interaction with key integrin receptors, providing a quantitative basis for understanding its cross-reactivity.
| Integrin Subtype | Ligand/Assay | IC₅₀ (nM) | Kd (nM) | Reference |
| αvβ3 | Vitronectin Adhesion | 20.7 | - | [4] |
| Solid-Phase Binding | - | 0.36 | [1] | |
| Solid-Phase Binding | - | 0.5 | [5] | |
| Platelet Aggregation | 0.1 (Bone Resorption) | 0.27 (Ki) | ||
| αIIbβ3 | Fibrinogen Adhesion | 51.5 | - | [6] |
| Solid-Phase Binding | 0.90 | - | [7] | |
| ADP-induced Platelet Aggregation | 30 | - | ||
| α5β1 | Fibronectin Adhesion | 132.6 | - | [6] |
| Solid-Phase Binding | 0.57 | - | [7] | |
| αvβ5 | Vitronectin Adhesion | 286.4 | - | [4] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key assays used to determine the binding affinity and inhibitory potential of this compound.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay quantifies the direct binding of this compound to purified integrin receptors.
Protocol:
-
Coating: Purified integrin receptors (e.g., αvβ3, αIIbβ3, α5β1) are diluted in a coating buffer (e.g., PBS, pH 7.4) and adsorbed onto the wells of a 96-well microtiter plate overnight at 4°C.
-
Blocking: The remaining protein-binding sites in the wells are blocked by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: The wells are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound material.
-
Competitive Binding: A constant concentration of labeled this compound (e.g., biotinylated or radiolabeled) is mixed with serial dilutions of unlabeled this compound or other test compounds. This mixture is then added to the integrin-coated wells and incubated for 1-3 hours at room temperature.
-
Washing: The wells are washed as described in step 3 to remove unbound ligands.
-
Detection:
-
For biotinylated this compound , a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added and incubated for 1 hour. After another wash step, a chromogenic substrate is added, and the absorbance is measured using a microplate reader.
-
For radiolabeled this compound , the radioactivity in each well is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Solid-Phase Binding Assay
Workflow for a solid-phase integrin binding assay.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of cells expressing specific integrins to their corresponding extracellular matrix (ECM) ligands.
Protocol:
-
Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin for αvβ3 and αvβ5, fibrinogen for αIIbβ3, fibronectin for α5β1) overnight at 4°C.
-
Blocking: The wells are washed and blocked with BSA to prevent non-specific cell binding.
-
Cell Preparation: Cells expressing the integrin of interest (e.g., CHO cells transfected with a specific integrin) are harvested and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with various concentrations of this compound for 15-30 minutes at 37°C.
-
Adhesion: The cell-Echistatin mixture is added to the ECM-coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet), lysing the cells, and measuring the absorbance of the lysate. Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM) before the assay, and the fluorescence of the adherent cells can be measured.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of adhesion inhibition against the logarithm of the this compound concentration.
This compound inhibits αvβ3-mediated signaling.
Inhibition of αIIbβ3-Mediated Outside-In Signaling
On platelets, this compound binds to the αIIbβ3 integrin, preventing fibrinogen binding and subsequent "outside-in" signaling. T[8]his leads to the inhibition of platelet aggregation and thrombus formation. The downstream signaling, which involves activation of Src and other tyrosine kinases leading to cytoskeletal reorganization, is consequently blocked.
Inhibition of αIIbβ3 Signaling by this compound
This compound inhibits αIIbβ3-mediated signaling.
Inhibition of α5β1-Mediated Signaling
This compound's interaction with α5β1 integrin blocks fibronectin binding, thereby inhibiting downstream signaling pathways that are crucial for cell adhesion, migration, and the assembly of the extracellular matrix. Similar to αvβ3, this inhibition likely involves the suppression of FAK and Src activation.
Inhibition of α5β1 Signaling by this compound
References
- 1. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Adhesion Assays for Isolation of Snake Venom’s Integrin Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 3. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The integrin ligand this compound prevents bone loss in ovariectomized mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Platelet Peptides Targeting αIIbβ3 Outside-In Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Echistatin's Integrin Target: A Comparative Guide Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, definitively identifying the specific molecular target of a therapeutic candidate is a cornerstone of preclinical validation. This guide provides a comparative framework for utilizing knockout (KO) cell lines to validate the integrin target of Echistatin, a disintegrin found in snake venom with potent anti-platelet and anti-adhesion properties. We present a detailed comparison with wild-type cells, supported by experimental data and protocols.
This compound is known to interact with several integrins, primarily through its RGD (Arginine-Glycine-Aspartate) motif. While studies have demonstrated its high affinity for αvβ3 and αIIbβ3 integrins, the use of knockout cell lines offers an unambiguous method to confirm these interactions and elucidate the specific contribution of each integrin to this compound's cellular effects.[1][2][3][4] This guide outlines the methodology and expected outcomes of such a validation study.
Comparative Analysis of this compound Activity: Wild-Type vs. Integrin Knockout Cells
The central premise of this validation strategy is that the functional effect of this compound will be significantly diminished in cells lacking its specific integrin target. Below, we present hypothetical yet representative data from key experiments comparing the response of wild-type (WT) cells to that of cells with a targeted knockout of the ITGAV (integrin alpha V) and ITGB3 (integrin beta 3) genes, which together form the αvβ3 integrin.
Table 1: Inhibition of Cell Adhesion by this compound
This experiment measures the ability of this compound to inhibit cell adhesion to vitronectin, a known ligand for the αvβ3 integrin. A significant increase in the IC50 value in knockout cells indicates that the drug's primary mechanism of inhibiting adhesion is through the targeted integrin.
| Cell Line | Target Integrin | This compound IC50 (nM) for Adhesion Inhibition | Fold Change in IC50 vs. WT |
| Wild-Type (e.g., U87MG) | αvβ3 (endogenous) | 15.2 | - |
| ITGAV/ITGB3 Knockout | αvβ3 (ablated) | > 1000 | > 65 |
Data is representative and compiled based on known high-affinity interactions of this compound.
Table 2: Competitive Radioligand Binding Assay
This assay quantifies the specific binding of a radiolabeled ligand (e.g., 125I-Echistatin) to the cell surface. The absence of the target integrin in knockout cells should lead to a dramatic reduction in specific binding.
| Cell Line | Target Integrin | Specific Binding of 125I-Echistatin (Counts Per Minute) | % Reduction in Binding vs. WT |
| Wild-Type (e.g., U87MG) | αvβ3 (endogenous) | 85,000 | - |
| ITGAV/ITGB3 Knockout | αvβ3 (ablated) | 2,500 | 97% |
Data is representative. The residual binding in knockout cells may be attributed to non-specific binding or interaction with other low-affinity integrins.
Experimental Protocols
Detailed and reproducible protocols are critical for the successful implementation of this validation strategy.
Generation of Integrin Knockout Cell Lines via CRISPR-Cas9
-
gRNA Design and Synthesis: Design two to four guide RNAs (gRNAs) targeting the early exons of the gene of interest (e.g., ITGAV and ITGB3) to induce frameshift mutations. Synthesize the selected gRNAs.
-
Vector Construction: Clone the synthesized gRNAs into a suitable Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).
-
Transfection: Transfect the wild-type cells with the Cas9/gRNA-expressing plasmids. Use a well-established protocol for the chosen cell line (e.g., lipofection or electroporation).
-
Selection and Clonal Isolation: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin). After selection, dilute the surviving cells to a single cell per well in 96-well plates to isolate individual clones.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Extract genomic DNA from expanded clones. Perform PCR to amplify the targeted region and use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot using antibodies specific for the target integrin subunits (e.g., anti-αv and anti-β3) to confirm the absence of protein expression.
-
Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with an appropriate extracellular matrix protein (e.g., 10 µg/mL vitronectin) overnight at 4°C. Block non-specific binding with 1% Bovine Serum Albumin (BSA).
-
Cell Preparation: Harvest wild-type and knockout cells and resuspend them in serum-free media.
-
This compound Treatment: Incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-Echistatin suspension to the coated wells and allow the cells to adhere for 1-2 hours at 37°C.
-
Washing and Staining: Gently wash the wells to remove non-adherent cells. Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).
-
Quantification: Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells. Calculate the IC50 value from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are provided to clarify the experimental logic and the underlying biological pathway.
Figure 1: Experimental workflow for validating this compound's target integrin.
Figure 2: Simplified αvβ3 integrin signaling pathway inhibited by this compound.
Conclusion
The use of knockout cell lines provides a powerful and definitive approach to validate the molecular targets of drugs like this compound. By comparing the functional and binding activities in wild-type versus knockout cells, researchers can unequivocally demonstrate the on-target effects of their compounds. This guide offers a robust framework for designing and executing such validation studies, ultimately leading to a higher degree of confidence in the mechanism of action and paving the way for further drug development.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the binding of this compound to integrin alphavbeta3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of the structure of the RGD-containing loop in the disintegrins this compound and eristostatin for recognition of alpha IIb beta 3 and alpha v beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological characterization of eristostatin and this compound binding sites on alpha IIb beta 3 and alpha V beta 3 integrins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing Echistatin-Integrin Binding: Scatchard Analysis vs. Modern Alternatives
For researchers, scientists, and drug development professionals, understanding the kinetics and thermodynamics of ligand-receptor interactions is paramount. This guide provides a comparative analysis of Scatchard analysis and its modern alternatives, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), for characterizing the binding of echistatin to purified integrins.
This compound, a disintegrin found in snake venom, is a potent antagonist of several integrins, making it a valuable tool in thrombosis and cancer research. Quantifying its binding affinity and stoichiometry to purified integrins like αIIbβ3 and αvβ3 is crucial for understanding its mechanism of action and for the development of novel therapeutics. This guide will delve into the experimental protocols for three key techniques, present comparative data, and discuss the advantages and limitations of each approach.
Comparison of Binding Parameters
The following table summarizes experimentally determined binding parameters for the interaction of this compound with purified integrins using Scatchard analysis and Surface Plasmon Resonance (SPR).
| Method | Integrin | Ligand | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |
| Scatchard Analysis | αIIbβ3 | This compound | 53 nM | 495,000 sites/cell* | [1] |
| Scatchard Analysis | αvβ3 | This compound | 20 nM | 443,000 sites/cell* | [1] |
| Surface Plasmon Resonance (SPR) | αIIbβ3 | Recombinant this compound | 256 nM | Not Determined | [2] |
Note: Stoichiometry from this Scatchard analysis was determined using whole cells (CHO cells transfected with the respective integrin) and is presented as the number of binding sites per cell.
Thermodynamic Parameters of this compound-αIIbβ3 Integrin Interaction (SPR)
| Parameter | Value | Reference |
| Association Rate Constant (ka) | 1.1 x 10^4 M⁻¹s⁻¹ | [2] |
| Dissociation Rate Constant (kd) | 2.8 x 10⁻³ s⁻¹ | [2] |
| Change in Enthalpy (ΔH°) | 14.0 kcal/mol | [2] |
| Change in Entropy (TΔS°) | 22.8 kcal/mol | [2] |
| Change in Gibbs Free Energy (ΔG°) | -8.9 kcal/mol | [2] |
Methodological Comparison: Scatchard, SPR, and ITC
| Feature | Scatchard Analysis | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Equilibrium binding of a radiolabeled ligand to a receptor. | Change in refractive index at a sensor surface upon mass accumulation. | Measurement of heat changes upon molecular interaction. |
| Labeling Requirement | Requires radiolabeling of the ligand. | Label-free. | Label-free. |
| Information Obtained | Kd, Bmax (receptor density) | ka, kd, Kd, stoichiometry | Kd, ΔH, ΔS, stoichiometry (n) |
| Throughput | Low to medium. | Medium to high. | Low to medium. |
| Sample Consumption | Moderate. | Low. | High. |
| Advantages | Relatively simple setup, provides receptor density information. | Real-time kinetics, high sensitivity, label-free. | Provides a complete thermodynamic profile of the interaction. |
| Disadvantages | Use of radioactivity, potential for artifacts from non-specific binding, linearization of data can introduce errors. | Immobilization of one binding partner may affect its activity, mass transport limitations can be an issue. | Requires high sample concentrations, sensitive to buffer mismatches. |
Experimental Protocols
Scatchard Analysis (Radioligand Binding Assay)
This protocol is a generalized procedure for a radioligand binding assay to generate data for Scatchard analysis.
1. Materials:
-
Purified integrin receptor (e.g., αIIbβ3 or αvβ3)
-
Radiolabeled this compound (e.g., ¹²⁵I-echistatin)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
2. Procedure:
-
Preparation of Reaction Mixtures: In a series of tubes, add a constant amount of purified integrin.
-
Saturation Binding: To each tube, add increasing concentrations of radiolabeled this compound. For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound (e.g., 100-fold molar excess).
-
Incubation: Incubate the mixtures at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. The filters will trap the integrin-bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand concentration against the bound radioligand concentration.
-
The dissociation constant (Kd) is the negative reciprocal of the slope, and the maximum number of binding sites (Bmax) is the x-intercept.
-
Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for analyzing the interaction between this compound and integrins using SPR.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified integrin
-
This compound (analyte)
-
Running buffer (e.g., HBS-P)
2. Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified integrin (ligand) over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of this compound solutions at different concentrations over the immobilized integrin surface.
-
A reference flow cell without immobilized integrin should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for the association and dissociation phases.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
This is a generalized protocol for determining the thermodynamic parameters of the this compound-integrin interaction.
1. Materials:
-
Isothermal titration calorimeter
-
Purified integrin
-
This compound
-
Dialysis buffer
2. Procedure:
-
Sample Preparation:
-
Dialyze both the purified integrin and this compound extensively against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Load the purified integrin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the this compound solution into the integrin solution while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to integrin.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.
-
Visualizing the Workflow and Signaling
To better understand the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for Scatchard Analysis of this compound-Integrin Binding.
Caption: Experimental Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Simplified Integrin Signaling Pathway upon Ligand Binding.
Conclusion
The choice of method for studying the binding of this compound to purified integrins depends on the specific research question. Scatchard analysis, while a classic technique, has been largely superseded by more modern, label-free methods that provide more detailed information and are less prone to certain artifacts. Surface Plasmon Resonance (SPR) is an excellent choice for determining the kinetics of the interaction in real-time, providing valuable insights into the association and dissociation rates. Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic driving forces. For a comprehensive understanding of the this compound-integrin interaction, a combination of these techniques can be particularly powerful, with SPR elucidating the kinetics and ITC defining the thermodynamics of the binding event. This multi-faceted approach will provide the robust data necessary for advancing drug discovery and development in related fields.
References
Unraveling the RGD Motif: A Comparative Guide to the Use of Mutated Echistatin
For Researchers, Scientists, and Drug Development Professionals
The Arginine-Glycine-Aspartate (RGD) motif is a cornerstone of cell-matrix interactions, mediating the binding of numerous extracellular matrix proteins to cell surface integrins. Understanding the precise role of this tripeptide sequence is paramount for developing therapeutics that target cell adhesion in pathologies such as thrombosis and cancer. Echistatin, a potent RGD-containing disintegrin from snake venom, serves as an invaluable tool in these investigations. This guide provides a comparative analysis of wild-type this compound versus its mutated forms, offering experimental data and detailed protocols to validate the function of the RGD motif in integrin binding.
Performance Comparison: Wild-Type vs. Mutated this compound
Mutational analysis of this compound, particularly alterations in the RGD loop and the C-terminal region, has been instrumental in elucidating the structural requirements for high-affinity integrin binding. The following table summarizes key quantitative data from comparative studies.
| This compound Variant | Target Integrin | Key Mutation/Modification | Inhibitory Concentration (IC50) / Dissociation Constant (Kd) | Key Finding | Reference |
| Wild-Type this compound | αIIbβ3 | None | IC50: ~30-51.5 nM (platelet aggregation/cell adhesion) | Potent inhibitor of multiple integrins. | [1][2] |
| αvβ3 | Ki: 0.27 nM | High-affinity binding to αvβ3. | [2] | ||
| R24A this compound | αIIbβ3, αvβ3 | RGD -> AGD | Did not react with either integrin. | The Arginine (R) in the RGD motif is essential for integrin recognition. | [3] |
| des-(23-28)-echistatin γ | Platelet GPIIb-IIIa (αIIbβ3) | Deletion of ARGDDM motif | >200-fold decrease in antiplatelet potency. | The entire RGD-containing loop is critical for high-affinity binding. | [4] |
| This compound D27W | αIIbβ3 | D -> W (residue C-terminal to RGD) | Increased binding to αIIbβ3. | Residues flanking the RGD motif modulate binding affinity and selectivity. | [3][5] |
| αvβ3 | Decreased binding to αvβ3. | [3][5] | |||
| C-terminal Truncated this compound (1-41) | αIIbβ3 | Deletion of 9 C-terminal amino acids | Decreased ability to bind αIIbβ3 and inhibit platelet aggregation. | The C-terminal region is crucial for full inhibitory activity and inducing conformational changes in the integrin. | [3] |
| C-terminal HKGPAT Truncation | αvβ3, αIIbβ3, αvβ5, α5β1 | Deletion of C-terminal HKGPAT | 6.4 to 18.6-fold decrease in inhibition. | The C-terminal tail acts synergistically with the RGD loop to enhance integrin binding. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the function of this compound and its mutants.
Solid-Phase Integrin Binding Assay
This assay quantifies the binding of this compound variants to purified integrins.
Materials:
-
Purified integrins (e.g., αvβ3, αIIbβ3)
-
Wild-type and mutated this compound
-
96-well microtiter plates
-
Coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, pH 7.4)
-
Blocking buffer (e.g., 3% BSA in coating buffer)
-
Wash buffer (e.g., 0.05% Tween-20 in coating buffer)
-
Labeled ligand (e.g., biotinylated fibrinogen or vitronectin)
-
Streptavidin-HRP and substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Coat microtiter plate wells with a solution of purified integrin overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound integrin.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add serial dilutions of wild-type or mutated this compound to the wells, followed by a constant concentration of the labeled ligand.
-
Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the wells and add the HRP substrate.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Adhesion Assay
This assay measures the ability of this compound variants to inhibit cell attachment to an extracellular matrix protein-coated surface.
Materials:
-
Cells expressing the target integrin (e.g., CHO cells transfected with αIIbβ3 or K562 cells)[1]
-
Extracellular matrix protein (e.g., fibrinogen, fibronectin)
-
Wild-type and mutated this compound
-
96-well tissue culture plates
-
Cell culture medium
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein and incubate overnight at 4°C.
-
Block non-specific sites with BSA.
-
Harvest and label the cells with Calcein-AM.
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of wild-type or mutated this compound for 30 minutes at 37°C.
-
Add the cell-Echistatin mixture to the protein-coated wells and incubate for 1-2 hours at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Lyse the remaining adherent cells and measure the fluorescence.
-
Determine the IC50 values for inhibition of cell adhesion.
Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound variants on platelet aggregation, a key function mediated by the αIIbβ3 integrin.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen)
-
Wild-type and mutated this compound
-
Aggregometer
Procedure:
-
Prepare PRP from fresh human blood.
-
Adjust the platelet count to a standardized concentration.
-
Pre-incubate the PRP with different concentrations of wild-type or mutated this compound for a short period.
-
Add a platelet agonist to induce aggregation.
-
Monitor the change in light transmittance using an aggregometer for a set period.
-
The percentage of inhibition is calculated relative to a control with no inhibitor.
-
Determine the IC50 value for each this compound variant.
Visualizing the Molecular Logic
Diagrams are essential for conceptualizing the complex biological processes and experimental designs discussed.
References
- 1. Structural Insight into Integrin Recognition and Anticancer Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, alpha1 isoform | Integrins | Tocris Bioscience [tocris.com]
- 3. Significance of RGD loop and C-terminal domain of this compound for recognition of alphaIIb beta3 and alpha(v) beta3 integrins and expression of ligand-induced binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the structure of two novel this compound variants and comparison of the ability of this compound variants to inhibit aggregation of platelets from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the structure of the RGD-containing loop in the disintegrins this compound and eristostatin for recognition of alpha IIb beta 3 and alpha v beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Echistatin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Echistatin, a potent polypeptide inhibitor of platelet aggregation. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
This compound, derived from snake venom, is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection (face shield)
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].
-
Wash hands and any exposed skin thoroughly after handling[1][2].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2].
-
Use only in well-ventilated areas or outdoors[2].
Quantitative Safety Data Summary
The following table summarizes the key hazard classifications for this compound for easy reference.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated consumables, and spill cleanup materials.
1. Waste Segregation and Collection:
-
Identify Waste: All materials that have come into contact with this compound, including unused or expired product, empty vials, contaminated pipette tips, gloves, and labware, must be treated as hazardous waste.
-
Use Designated Waste Containers: Place all this compound waste into a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the waste type (e.g., a rigid, sealable container for solids and sharps).
2. Spill Management: In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[2].
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[2].
-
Absorb Liquid Spills: For solutions, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the spill[2].
-
Collect Contaminated Materials: Carefully collect all contaminated materials, including the absorbent, and place them in the designated hazardous waste container[1].
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them[2].
3. Final Disposal:
-
Seal and Label Container: Securely seal the hazardous waste container. Ensure it is clearly labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Arrange for Professional Disposal: Dispose of the container and its contents through an approved and licensed waste disposal company[1][2]. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound waste in general laboratory trash or down the drain.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
